Pheneticillin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23)/t9?,11-,12+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONJJLVGHLVQQM-JHXYUMNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023448 | |
| Record name | Phenethicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147-55-7 | |
| Record name | Phenethicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenethicillin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pheneticillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13337 | |
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| Record name | phenethicillin | |
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| Record name | Phenethicillin | |
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| Record name | Pheneticillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.175 | |
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| Record name | PHENETICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFA30X554H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pheneticillin Against Penicillin-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheneticillin, a semisynthetic penicillin, exerts its bactericidal effects through the targeted inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall biosynthesis. This guide provides a detailed technical overview of the molecular interactions between this compound and its PBP targets. It includes a summary of quantitative data on binding affinities and inhibitory concentrations, detailed experimental protocols for assessing these interactions, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study of antibiotic mechanisms and the development of novel antimicrobial agents.
Core Mechanism of Action: Inhibition of Penicillin-Binding Proteins
This compound, like all β-lactam antibiotics, functions by disrupting the synthesis of the bacterial cell wall. The primary molecular targets of this compound are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, specifically DD-transpeptidases, are crucial for the final steps of peptidoglycan synthesis, a process that provides structural integrity to the bacterial cell wall.[1]
The mechanism of inhibition is a covalent interaction. The strained β-lactam ring of this compound is susceptible to nucleophilic attack by a serine residue within the active site of the PBP. This reaction results in the formation of a stable, long-lived acyl-enzyme complex, effectively inactivating the PBP.[1] The inactivation of multiple PBP molecules prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. Ultimately, this results in cell lysis and bacterial death.
The affinity of different β-lactam antibiotics for specific PBPs can vary, leading to different morphological changes in bacteria and varying spectra of activity. High-molecular-weight PBPs are generally the primary lethal targets for penicillins.
Quantitative Analysis of this compound-PBP Interactions
The efficacy of this compound's interaction with PBPs can be quantified through several key parameters: the 50% inhibitory concentration (IC50), the acylation efficiency (kinact/Ki), and the minimum inhibitory concentration (MIC). Due to the limited availability of specific data for this compound, this section includes comparative data for the closely related phenoxymethylpenicillin (Penicillin V) and other relevant penicillins to provide a quantitative context.
Table 1: PBP Binding Affinity (IC50) of Penicillin V
The IC50 value represents the concentration of an antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin, such as Bocillin-FL, to the PBPs. Lower IC50 values indicate higher binding affinity. The following data is for Penicillin V against Escherichia coli PBPs.[2]
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| PBP4 | >1000 |
| PBP7 | >1000 |
| PBP8 | >1000 |
Note: Data for other PBPs were not specified in the cited source.
Table 2: Acylation Efficiency of Penicillins Against PBPs
| Antibiotic | PBP Target | k2/Kd (M-1s-1) |
| Penicillin G | S. pneumoniae PBP2x | 200,000 |
| Penicillin G | S. pneumoniae PBP2x (Resistant) | 137 |
Table 3: Minimum Inhibitory Concentrations (MIC) of Penicillin V
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. It provides a measure of the overall antibacterial activity. The table below presents the MIC values for Penicillin V against common Gram-positive pathogens.
| Bacterial Species | Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | Penicillin-Susceptible | 0.12-0.5 | 0.25 | 0.5 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.015-0.06 | 0.03 | 0.06 |
| Streptococcus pyogenes | - | ≤0.015-0.03 | 0.015 | 0.03 |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Experimental Protocols
This section details the methodologies for the key experiments used to determine the quantitative data presented above.
Protocol for Determining PBP Binding Affinity (IC50) via Competitive Assay
This protocol is adapted from methods utilizing a fluorescently labeled penicillin, such as Bocillin-FL, to determine the binding affinity of an unlabeled competitor like this compound.[2]
1. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae) to the mid-logarithmic phase in an appropriate growth medium.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cells in buffer and lyse them using mechanical disruption (e.g., sonication or French press).
-
Centrifuge the lysate at low speed to remove intact cells and large debris.
-
Pellet the membranes from the supernatant by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and store at -80°C until use.
2. Competitive Binding Assay:
-
Prepare serial dilutions of this compound in a reaction buffer.
-
In a microtiter plate, add the prepared bacterial membrane suspension to each well.
-
Add the serially diluted this compound to the wells and incubate to allow for binding to the PBPs.
-
Add a fixed, subsaturating concentration of Bocillin-FL to each well and incubate. Bocillin-FL will bind to any PBPs not already occupied by this compound.
-
Stop the reaction by adding SDS-PAGE sample buffer.
3. Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of each PBP band.
-
Plot the percentage of Bocillin-FL binding against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in Bocillin-FL binding.
Protocol for Determining Acylation Efficiency (kinact/Ki)
This protocol determines the rate of PBP inactivation by this compound.
1. Time-Course Competition Assay:
-
Prepare bacterial membranes or use intact cells as described in the IC50 protocol.
-
Incubate the membranes or cells with a fixed concentration of this compound for varying time points.
-
At each time point, quench the reaction and immediately label the remaining active PBPs with a saturating concentration of Bocillin-FL.
2. Analysis:
-
Process the samples as described in the IC50 protocol (SDS-PAGE and fluorescence scanning).
-
Measure the decrease in fluorescent signal over time.
-
The rate of loss of the fluorescent signal corresponds to the rate of PBP inactivation by this compound.
-
From this rate, the second-order rate constant of acylation (kinact/Ki) can be calculated using appropriate kinetic models.[4]
Protocol for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[5]
1. Preparation:
-
Prepare a stock solution of this compound of a known concentration.
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the this compound stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).
2. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
Incubate the plate at a specified temperature (e.g., 35-37°C) for 18-24 hours.
3. Interpretation:
-
After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
Conclusion
This compound's mechanism of action is a well-defined process of covalent inhibition of essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell death. The quantitative parameters of IC50, acylation efficiency, and MIC are critical for characterizing its potency and spectrum of activity. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other β-lactam antibiotics, which is essential for understanding mechanisms of resistance and for the development of new therapeutic strategies. Further research to obtain specific quantitative data for this compound's interaction with a broader range of PBPs from clinically relevant pathogens is warranted to fully elucidate its therapeutic potential.
References
- 1. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Elucidation of the Pheneticillin Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the elucidation of the pheneticillin (Penicillin V) biosynthetic pathway. It details the core enzymatic steps, the subcellular compartmentalization of the pathway, and the complex regulatory networks that govern its operation in producing fungi, primarily Penicillium chrysogenum. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the biochemical and regulatory processes to serve as an in-depth resource for professionals in the field.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the condensation of three precursor amino acids and culminates in the attachment of a phenoxyacetyl side chain. The pathway is catalyzed by a series of key enzymes, each playing a crucial role in the formation of the final antibiotic molecule.
The biosynthesis of this compound occurs in four main stages:
-
Tripeptide Formation: The process initiates in the cytosol with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large, multi-functional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) .[1]
-
Formation of the β-Lactam Ring: The linear ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N (IPN), the first bioactive intermediate in the pathway. This crucial step creates the characteristic bicyclic ring structure of penicillins, composed of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.[2]
-
Side Chain Precursor Activation: For the final step of this compound synthesis, the phenoxyacetic acid side chain must be activated. This is achieved by phenylacetyl-CoA ligase (PCL) , which catalyzes the ATP-dependent formation of phenoxyacetyl-CoA.[3]
-
Side Chain Exchange: The final step in the biosynthesis of this compound involves the exchange of the L-α-aminoadipyl side chain of isopenicillin N for the activated phenoxyacetyl group from phenoxyacetyl-CoA. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT) , also known as acyl-CoA:6-aminopenicillanic acid acyltransferase.[1][4]
Subcellular Compartmentalization
The this compound biosynthetic pathway is spatially organized within the fungal cell, with different enzymatic steps occurring in distinct subcellular compartments. The initial two steps, catalyzed by ACVS and IPNS, take place in the cytosol . The final two enzymes of the pathway, PCL and IAT, are located in peroxisomes .[5] This compartmentalization necessitates the transport of the intermediate isopenicillin N from the cytosol into the peroxisome for the final conversion to this compound.
This compound Biosynthetic Pathway
Quantitative Data on Key Enzymes
The efficiency of each enzymatic step is crucial for the overall yield of this compound. The following table summarizes the available kinetic parameters for the key enzymes involved in the pathway.
| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Source Organism |
| IPNS | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 0.13 mM | - | - | P. chrysogenum[6] |
| PCL | Phenoxyacetic Acid | - | - | 7.8 x 10³ | P. chrysogenum[3] |
| IAT | Isopenicillin N, Phenoxyacetyl-CoA | - | - | - | P. chrysogenum |
Experimental Protocols
This section provides detailed methodologies for the assay of the key enzymes in the this compound biosynthetic pathway.
Isopenicillin N Synthase (IPNS) Activity Assay (Spectrophotometric)
This protocol describes a continuous spectrophotometric assay to monitor the activity of IPNS by measuring the formation of the penicillin nucleus.[7]
Principle: The formation of the bicyclic penicillin nucleus from the linear ACV tripeptide results in an increase in absorbance at 235 nm.
Materials:
-
Purified IPNS enzyme
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)
-
HEPES buffer (50 mM, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ascorbate
-
Ferrous sulfate (FeSO₄)
-
Spectrophotometer capable of reading at 235 nm
Procedure:
-
Prepare a standard assay mixture in a quartz cuvette containing:
-
50 mM HEPES, pH 7.0
-
800 µM ACV
-
1.2 mM TCEP
-
25 µM Ascorbate
-
10 µM FeSO₄
-
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the purified IPNS enzyme to a final concentration of 0.5 µM.
-
Immediately monitor the increase in absorbance at 235 nm over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for isopenicillin N at 235 nm.
Phenylacetyl-CoA Ligase (PCL) Activity Assay (Spectrophotometric)
This protocol details a coupled spectrophotometric assay for determining PCL activity by monitoring the consumption of NADH.
Principle: The formation of phenylacetyl-CoA is coupled to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PCL activity.
Materials:
-
Purified PCL enzyme
-
Phenoxyacetic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Myokinase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Tris-HCl buffer (pH 8.0)
-
Phenoxyacetic acid
-
CoA
-
ATP
-
MgCl₂
-
PEP
-
NADH
-
Myokinase, pyruvate kinase, and lactate dehydrogenase
-
-
Incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified PCL enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of PCL activity is calculated from the rate of NADH oxidation using its molar extinction coefficient at 340 nm (6220 M⁻¹cm⁻¹).
Isopenicillin N Acyltransferase (IAT) Activity Assay (HPLC-based)
This protocol describes an HPLC-based assay to measure the activity of IAT by quantifying the formation of this compound.[8]
Principle: The enzymatic reaction is allowed to proceed for a defined period, after which it is stopped, and the product, this compound, is separated and quantified by reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Purified IAT enzyme
-
Isopenicillin N (IPN)
-
Phenoxyacetyl-CoA
-
Phosphate buffer (pH 7.5)
-
Methanol or other quenching agent
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.5)
-
IPN
-
Phenoxyacetyl-CoA
-
-
Pre-incubate the mixture at 25°C.
-
Initiate the reaction by adding the purified IAT enzyme.
-
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Column: C18
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Detection: UV absorbance at a wavelength suitable for this compound (e.g., 220 nm).
-
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.
IAT HPLC Assay Workflow
Regulation of the this compound Biosynthetic Pathway
The expression of the genes encoding the penicillin biosynthetic enzymes (pcbAB, pcbC, and penDE) is tightly regulated by a complex network of transcription factors that respond to various environmental cues.[9][10]
Key regulatory proteins include:
-
PacC: A pH-dependent transcription factor that plays a role in the regulation of penicillin biosynthesis genes in response to ambient pH.[9][11]
-
VeA: A component of the velvet complex, which is involved in the light-dependent regulation of secondary metabolism, including penicillin production.[9]
-
AnCF (CCAAT-binding complex): A positively acting regulator that binds to the promoter regions of the penicillin biosynthesis genes.[9][10]
These regulatory proteins interact with the promoter regions of the pcb gene cluster, modulating their transcription in response to factors such as pH, carbon source availability, and light.
Penicillin Gene Regulation
Conclusion
The elucidation of the this compound biosynthetic pathway has been a significant achievement in the field of biotechnology and drug development. A thorough understanding of the enzymes involved, their kinetics, and the complex regulatory networks that govern their expression is essential for the rational design of strain improvement strategies and the optimization of industrial penicillin production. This technical guide provides a foundational resource for researchers and professionals, summarizing the current knowledge and providing practical methodologies for further investigation into this important metabolic pathway.
References
- 1. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]
- 4. Purification to homogeneity and characterization of acyl coenzyme A:6-aminopenicillanic acid acyltransferase of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isopenicillin N synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to isopenicillin N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic gene expression regulation model for growth and penicillin production in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of the Aspergillus nidulans Penicillin Biosynthesis Gene acvA (pcbAB) by Amino Acids: Implication for Involvement of Transcription Factor PACC - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Novel Pheneticillin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent challenge of antimicrobial resistance necessitates the continuous development of new and effective therapeutic agents. Penicillins, a cornerstone of antibacterial therapy, remain a viable scaffold for modification to overcome resistance mechanisms. This technical guide provides an in-depth overview of the synthesis and evaluation of novel derivatives of pheneticillin, a semi-synthetic penicillin. It details established chemical and enzymatic synthetic protocols, comprehensive methodologies for antibacterial and pharmacological assessment, and a summary of quantitative antimicrobial activity. Furthermore, this guide explores the structure-activity relationships of this compound analogues, offering insights for the rational design of future derivatives with enhanced efficacy.
Introduction
This compound, or phenoxyethylpenicillin, is a β-lactam antibiotic characterized by its phenoxyethyl side chain. While effective against a range of Gram-positive bacteria, its clinical utility can be hampered by bacterial resistance, primarily mediated by β-lactamase enzymes. The development of novel this compound derivatives aims to address this limitation by introducing chemical modifications that can enhance stability against enzymatic degradation, broaden the antibacterial spectrum, and improve pharmacokinetic properties. This guide serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation penicillin-based antibiotics.
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives typically starts from the common precursor, 6-aminopenicillanic acid (6-APA), which is acylated with a modified phenoxyethyl side chain. Both chemical and enzymatic approaches are employed for this crucial coupling step.
Chemical Synthesis
The chemical synthesis of this compound derivatives is a versatile method that allows for a wide range of structural modifications to the side chain. The general workflow involves the activation of a substituted 2-phenoxypropionic acid and its subsequent coupling with 6-APA.
Experimental Protocol: Chemical Synthesis of a Novel this compound Derivative
This protocol outlines a general two-step procedure for the synthesis of a novel this compound derivative.
Step 1: Synthesis of Substituted 2-Phenoxypropionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired substituted 2-phenoxypropionic acid (1.0 eq.) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Acyl Chloride Formation: Add a chlorinating agent, such as thionyl chloride (SOCl₂) (1.2 eq.) or oxalyl chloride ((COCl)₂) (1.2 eq.), dropwise to the solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-phenoxypropionyl chloride is typically used in the next step without further purification.
Step 2: Acylation of 6-Aminopenicillanic Acid (6-APA)
-
Preparation of 6-APA Solution: In a separate flask, suspend 6-APA (1.0 eq.) in a mixture of a suitable organic solvent (e.g., acetone, dichloromethane) and an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), at 0-5 °C. The base is necessary to neutralize the hydrochloric acid formed during the reaction.
-
Coupling Reaction: Slowly add a solution of the crude 2-phenoxypropionyl chloride (from Step 1) in an anhydrous organic solvent (e.g., acetone) to the stirred 6-APA suspension. Maintain the temperature at 0-5 °C throughout the addition.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or high-performance liquid chromatography (HPLC).
-
Isolation and Purification: Upon completion, acidify the reaction mixture to a pH of 2-3 with a dilute acid (e.g., 1N HCl) to precipitate the product. Collect the crude this compound derivative by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetone/water) or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by elemental analysis.
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly and highly specific alternative to chemical methods. Penicillin G acylase (PGA) is commonly used to catalyze the acylation of 6-APA.
Experimental Protocol: Enzymatic Synthesis of a Novel this compound Derivative
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5).
-
Substrate Addition: Add 6-aminopenicillanic acid (6-APA) and an activated form of the desired substituted 2-phenoxypropionic acid (e.g., a methyl or ethyl ester) to the buffer.
-
Enzymatic Reaction: Initiate the reaction by adding immobilized penicillin G acylase. Maintain a constant temperature (typically 25-35 °C) and pH throughout the reaction. The pH can be controlled by the automated addition of a base to neutralize the acid produced.
-
Reaction Monitoring: Monitor the formation of the this compound derivative and the consumption of substrates over time using HPLC.
-
Product Isolation: Once the reaction has reached equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme. The product can then be isolated from the reaction mixture by precipitation at its isoelectric point (by adjusting the pH) followed by filtration and drying.
Evaluation of Novel this compound Derivatives
The biological activity of newly synthesized this compound derivatives is primarily assessed by determining their in vitro antibacterial efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Grow the bacterial strains to be tested overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Prepare a stock solution of each novel this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the microtiter plates at 35-37 °C for 16-20 hours.
-
Reading of Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of novel this compound derivatives against key Gram-positive and Gram-negative bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Novel this compound Derivatives against Gram-Positive Bacteria
| Compound | R-Group Modification | Staphylococcus aureus ATCC 29213 (MIC in µg/mL) | Streptococcus pneumoniae ATCC 49619 (MIC in µg/mL) | Enterococcus faecalis ATCC 29212 (MIC in µg/mL) |
| This compound | H | 0.5 | 0.25 | 8 |
| Derivative A | 4-Chloro | 0.25 | 0.125 | 4 |
| Derivative B | 2,4-Dichloro | 0.125 | 0.06 | 2 |
| Derivative C | 4-Fluoro | 0.5 | 0.25 | 8 |
| Derivative D | 4-Nitro | 1 | 0.5 | 16 |
| Derivative E | 4-Methoxy | 2 | 1 | 32 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Novel this compound Derivatives against Gram-Negative Bacteria
| Compound | R-Group Modification | Escherichia coli ATCC 25922 (MIC in µg/mL) | Pseudomonas aeruginosa ATCC 27853 (MIC in µg/mL) | Klebsiella pneumoniae ATCC 700603 (MIC in µg/mL) |
| This compound | H | >128 | >128 | >128 |
| Derivative A | 4-Chloro | 64 | >128 | 128 |
| Derivative B | 2,4-Dichloro | 32 | >128 | 64 |
| Derivative C | 4-Fluoro | >128 | >128 | >128 |
| Derivative D | 4-Nitro | 128 | >128 | >128 |
| Derivative E | 4-Methoxy | >128 | >128 | >128 |
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of this compound and its derivatives is the inhibition of bacterial cell wall synthesis.
Pheneticillin Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pheneticillin, a semi-synthetic penicillin antibiotic. By examining the impact of structural modifications on its antibacterial potency, this document aims to inform the rational design of novel penicillin derivatives with enhanced efficacy and pharmacokinetic properties.
Core Structure and Antibacterial Activity
This compound, or phenoxyethylpenicillin, belongs to the β-lactam class of antibiotics. Its fundamental structure consists of a thiazolidine ring fused to a β-lactam ring, collectively known as the penam nucleus (6-aminopenicillanic acid). The antibacterial activity of this compound and other penicillins is primarily attributed to the strained β-lactam ring, which acylates and inactivates penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. Inhibition of PBP-mediated peptidoglycan cross-linking ultimately leads to cell lysis and bacterial death.
The side chain attached to the 6-amino group of the penam nucleus plays a critical role in determining the antibiotic's spectrum of activity, stability to acid and β-lactamases, and pharmacokinetic properties. In this compound, this is a phenoxyethyl side chain.
Structure-Activity Relationship (SAR) Studies
The exploration
In Vitro Antibacterial Spectrum of Pheneticillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the in vitro antibacterial spectrum of pheneticillin. This compound, a semi-synthetic penicillin, is closely related to phenoxymethylpenicillin (Penicillin V). While comprehensive quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a wide array of bacterial species is limited in contemporary scientific literature, this guide synthesizes available information on its spectrum of activity. It also provides detailed, standardized experimental protocols for determining the in vitro antibacterial spectrum of antimicrobial agents, in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology and drug development.
Introduction
This compound, also known as phenoxyethylpenicillin, is a β-lactam antibiotic belonging to the penicillin family. Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. It is structurally similar to phenoxymethylpenicillin (Penicillin V), which is more commonly used in clinical practice. Understanding the in vitro antibacterial spectrum of this compound is crucial for evaluating its potential therapeutic applications and for guiding further research and development.
This guide summarizes the known antibacterial activity of this compound, presents standardized methodologies for its assessment, and provides visual representations of experimental workflows and the hierarchical nature of its antibacterial spectrum.
In Vitro Antibacterial Spectrum of this compound
This compound is generally characterized as a narrow-spectrum antibiotic, with its primary activity directed against Gram-positive bacteria. Its spectrum is largely comparable to that of phenoxymethylpenicillin, though with some notable differences in potency.
Gram-Positive Bacteria
This compound has demonstrated activity against a range of Gram-positive cocci. This includes species of Streptococcus and Staphylococcus. However, its efficacy against β-lactamase-producing strains of Staphylococcus aureus is limited. A comparative study has shown that phenoxymethylpenicillin is 2.13 times more potent than this compound for inhibiting the in vitro growth of S. aureus[1][2].
Gram-Negative Bacteria
The activity of this compound against Gram-negative bacteria is generally poor. It may exhibit some activity against certain Gram-negative cocci, such as Neisseria species, but it is not considered a primary agent for treating infections caused by most Gram-negative rods.
Anaerobic Bacteria
Quantitative Data
Comprehensive tables of Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in recent publications. This limitation highlights a gap in the current understanding of this particular antibiotic.
Disclaimer: The following table presents MIC data for phenoxymethylpenicillin (Penicillin V) , a closely related penicillin. This data is provided for illustrative and comparative purposes only and should not be interpreted as representing the precise activity of this compound. As noted earlier, the potency of these two compounds can differ against the same bacterial species[1][2]. Researchers are strongly advised to determine the MIC values for this compound specifically, using the standardized protocols outlined in this guide.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Phenoxymethylpenicillin (Penicillin V)
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pyogenes | 0.008 - 0.03 | 0.015 | 0.015 |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | - | - |
| Staphylococcus aureus (Methicillin-susceptible) | 0.06 - 2 | 0.25 | 1 |
| Neisseria meningitidis | 0.03 - 0.25 | - | - |
Note: Data is compiled from various sources for phenoxymethylpenicillin and is for illustrative purposes only.
Experimental Protocols for Determining In Vitro Antibacterial Spectrum
The determination of the in vitro antibacterial spectrum of an antibiotic is performed by measuring its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.
3.1.1. Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Stock solution of this compound of known concentration
-
Sterile diluent (e.g., sterile water or buffer)
-
Incubator (35°C ± 2°C)
3.1.2. Procedure
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the wells of the microtiter plate. This is typically done by adding a fixed volume of the drug to the first well and then serially transferring half the volume to subsequent wells containing fresh broth.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate (containing the different concentrations of this compound and a growth control well with no antibiotic) with the prepared bacterial inoculum. The final volume in each well is typically 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. A reading mirror or a microplate reader can be used to facilitate the observation.
-
Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
3.2.1. Materials
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Stock solution of this compound of known concentration
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Inoculator (e.g., a multipoint replicator)
-
Incubator (35°C ± 2°C)
3.2.2. Procedure
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of the this compound stock solution.
-
Add a specific volume of each antibiotic dilution to molten MHA (maintained at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate the surface of each agar plate with the prepared bacterial inoculum.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Logical Relationship of Antibacterial Spectrum
This diagram illustrates the hierarchical classification of bacteria based on their susceptibility to this compound, as determined by MIC breakpoints.
Caption: Susceptibility classification of bacteria to this compound.
Conclusion
This compound exhibits a narrow spectrum of antibacterial activity, primarily targeting Gram-positive bacteria. The scarcity of recent, comprehensive quantitative data underscores the need for further in vitro studies to fully characterize its antibacterial profile. The standardized protocols provided in this guide, based on CLSI standards, offer a robust framework for conducting such investigations. Accurate determination of this compound's MIC values against a broad range of contemporary clinical isolates is essential for defining its potential role in modern antimicrobial therapy. Researchers are encouraged to utilize these methodologies to generate new data and contribute to a more complete understanding of this semi-synthetic penicillin.
References
The Advent of Acid-Stable Penicillins: A Technical Guide to the Discovery and Development of Pheneticillin
Introduction
The discovery of penicillin by Alexander Fleming in 1928 heralded a new era in medicine, but the journey from a laboratory curiosity to a clinically viable therapeutic was fraught with challenges.[1][2][3][4] The initial form, Penicillin G (benzylpenicillin), suffered from poor stability in gastric acid, necessitating parenteral administration.[5] This limitation spurred a wave of research aimed at creating orally active penicillin analogs. A pivotal breakthrough in this endeavor was the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), by scientists at Beecham Research Laboratories in 1957.[6][7] This discovery unlocked the potential for creating a vast array of semi-synthetic penicillins with tailored properties. Pheneticillin, one of the earliest and most significant of these semi-synthetic derivatives, emerged from this research, offering a solution to the challenge of oral administration and marking a key milestone in the development of antibiotic therapy.
This technical guide provides an in-depth exploration of the discovery, historical development, and core scientific principles of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, quantitative data, and visualizations of key pathways and processes.
Historical Development: From Penicillin G to Oral Efficacy
The path to this compound began with the limitations of the first penicillins. While Fleming made the initial observation of Penicillium notatum's antibacterial properties in 1928, it was the Oxford team, led by Howard Florey and Ernst Chain, who successfully isolated, purified, and demonstrated the therapeutic efficacy of penicillin in the early 1940s.[1][2][3][8] However, the acid-lability of Penicillin G meant it was largely destroyed by the stomach's acidic environment, making oral delivery ineffective.[5]
The breakthrough came from Beecham Research Laboratories, a British pharmaceutical company that had intensified its research efforts in the 1940s.[6][7] In 1957, their scientists successfully isolated the core structural component of the penicillin molecule, 6-aminopenicillanic acid (6-APA).[6][7] This discovery was monumental, as it provided a chemical scaffold that could be modified by attaching various side chains, allowing for the creation of new penicillins with improved characteristics.
Beecham quickly capitalized on this, and in 1959, they marketed Broxil, the trade name for this compound (also known as phenoxyethylpenicillin).[6][7] This new compound, a semi-synthetic penicillin, was created by acylating 6-APA with α-phenoxypropionic acid. This structural modification conferred greater acid stability, allowing the drug to survive passage through the stomach and be absorbed from the gastrointestinal tract.[9] this compound was soon followed by other notable semi-synthetic penicillins from Beecham, including methicillin (Celbenin) and ampicillin (Penbritin).[6][7]
Caption: Logical workflow of the historical development of semi-synthetic penicillins.
Mechanism of Action
This compound, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[10][11][12]
-
Target Identification : The primary targets of this compound are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[10][11][13] Peptidoglycan is a critical polymer that forms the mesh-like structure of the bacterial cell wall, providing it with structural integrity.[12]
-
Inhibition of Transpeptidation : this compound binds to the active site of PBPs. This binding action specifically inhibits the transpeptidation reaction, which is the crucial step of cross-linking the individual peptidoglycan chains.[11][12]
-
Cell Wall Degradation & Lysis : By preventing the formation of these cross-links, the bacterial cell wall becomes weakened and structurally unsound.[11] The continuous activity of bacterial cell wall autolytic enzymes (autolysins), combined with the high internal osmotic pressure, leads to cell lysis and death.[12][13]
This mechanism is most effective against Gram-positive bacteria, which have a thick, accessible peptidoglycan layer.[11][12]
Caption: Mechanism of action for this compound, inhibiting bacterial cell wall synthesis.
Synthesis and Chemical Properties
This compound is chemically known as 6-(α-phenoxypropionamido)penicillanic acid.[14] Its structure is a derivative of the 6-APA nucleus, featuring a phenoxyethyl side chain. This side chain is the key to its enhanced stability in acidic environments compared to Penicillin G.[9] The electron-withdrawing nature of the phenoxy group helps to prevent the acid-catalyzed rearrangement and degradation of the β-lactam ring within the stomach.
The synthesis of this compound is a semi-synthetic process, starting with the fermentation-derived 6-APA.
Caption: The semi-synthetic pathway from 6-APA to this compound.
Pharmacokinetics and Antibacterial Spectrum
This compound was developed to improve upon the pharmacokinetic profile of earlier penicillins, specifically regarding oral administration.
Pharmacokinetics
Studies comparing this compound (PE) with phenoxymethylpenicillin (PM or Penicillin V) have elucidated its pharmacokinetic properties. A key advantage of this compound is its superior absorption after oral administration.[15][16]
| Parameter | Phenoxymethylpenicillin (Penicillin V) | This compound | Citation(s) |
| Oral Absorption | 48% (as acid) | 86% (as potassium salt) | [15][16] |
| Protein Binding | 78-80% | 78-80% | [15][16] |
| Plasma Clearance (IV) | 476.4 ml/min | 295.1 ml/min | [15][16] |
| Volume of Distribution (steady state) | 35.4 L | 22.5 L | [15][16] |
| Peak Plasma Concentration | Reached within 0.75 hours (for Pen V) | Reached within 1-2 hours | [10][17] |
Antibacterial Spectrum
This compound is a narrow-spectrum antibiotic, primarily effective against Gram-positive bacteria. Its spectrum of activity is similar to that of Penicillin V.[18] It is particularly potent against:
-
Streptococcus pyogenes[10]
However, like Penicillin G and V, this compound is susceptible to degradation by β-lactamase enzymes produced by some resistant bacteria.[10] This limits its effectiveness against β-lactamase-producing staphylococci.
Experimental Protocols
General Protocol for Synthesis of this compound from 6-APA
This protocol outlines the conceptual chemical steps for the acylation of 6-APA.
-
Preparation of Acylating Agent : α-phenoxypropionic acid is converted to a more reactive derivative, such as an acid chloride (α-phenoxypropionyl chloride), typically by reacting it with thionyl chloride (SOCl₂) or a similar reagent.
-
Reaction Setup : 6-aminopenicillanic acid (6-APA) is dissolved in a suitable solvent system, often an aqueous-organic mixture (e.g., water and acetone), and the pH is maintained in a slightly alkaline range to ensure the amino group of 6-APA is deprotonated and nucleophilic.
-
Acylation : The α-phenoxypropionyl chloride is added slowly to the 6-APA solution under controlled temperature (often cooled to 0-5 °C) and vigorous stirring. The nucleophilic amino group of 6-APA attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming an amide bond.
-
Work-up and Purification : After the reaction is complete, the pH of the mixture is adjusted to an acidic range (e.g., pH 2-3) to precipitate the this compound free acid. The crude product is then collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent. For pharmaceutical use, it is often converted to a more stable and soluble salt, such as potassium this compound.
General Protocol for In Vitro Antibacterial Susceptibility Testing
The minimum inhibitory concentration (MIC) of this compound against various bacterial strains would have been determined using a method like broth microdilution.
-
Preparation of Inoculum : A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Antibiotic : A stock solution of this compound potassium is prepared. A two-fold serial dilution is performed in microtiter plate wells containing growth medium to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC : The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
General Protocol for Comparative Pharmacokinetic Study (Crossover Design)
To compare the oral bioavailability of this compound and Penicillin V, a crossover study design is typically employed.
-
Subject Recruitment : A cohort of healthy adult volunteers is recruited.
-
Study Design : The study is conducted in two phases with a "washout" period in between. In Phase 1, half the subjects receive a single oral dose of this compound, and the other half receive an equimolar dose of Penicillin V after an overnight fast.
-
Sample Collection : Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours).
-
Washout Period : A washout period of sufficient duration (e.g., one week) is allowed for the complete elimination of the drug from the subjects' systems.
-
Phase 2 (Crossover) : The subjects who received this compound in Phase 1 now receive Penicillin V, and vice versa. Blood sampling is repeated as in Phase 1.
-
Sample Analysis : The concentration of the active drug in the collected plasma or serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis : Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), are calculated for each subject for both drugs. Statistical analysis is performed to compare the bioavailability and other parameters between this compound and Penicillin V.
Conclusion
The development of this compound by Beecham Research Laboratories was a landmark achievement in the history of antibiotics. It represented the successful translation of a fundamental scientific breakthrough—the isolation of 6-APA—into a tangible clinical solution. By creating a semi-synthetic penicillin that could withstand gastric acid, this compound paved the way for effective oral treatment of common bacterial infections, significantly broadening the utility and accessibility of penicillin therapy. Although now largely superseded by broader-spectrum and more β-lactamase-stable agents, the principles established during the discovery and development of this compound laid the groundwork for decades of subsequent antibiotic innovation. Its story remains a powerful case study in rational drug design and the enduring impact of medicinal chemistry on human health.
References
- 1. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]
- 2. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 6. Beecham Group - Wikipedia [en.wikipedia.org]
- 7. Beecham_(pharmaceutical_company) [bionity.com]
- 8. History of penicillin - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What is this compound Potassium used for? [synapse.patsnap.com]
- 11. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 12. news-medical.net [news-medical.net]
- 13. This compound (Phenethicillin) : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 14. Phenethicillin | C17H20N2O5S | CID 272833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative pharmacodynamics and clinical pharmacokinetics of phenoxymethylpenicillin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Molecular Docking Studies of Pheneticillin with Bacterial Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheneticillin, a semi-synthetic penicillin antibiotic, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in cell wall synthesis. This technical guide provides a comprehensive overview of the principles and methodologies for conducting molecular docking studies of this compound with its primary bacterial targets: Penicillin-Binding Proteins (PBPs) and β-lactamases. By leveraging in silico techniques, researchers can elucidate the molecular interactions, predict binding affinities, and gain insights into the mechanisms of action and potential resistance. This document offers detailed experimental protocols for molecular docking using AutoDock Vina, presents hypothetical quantitative data in a structured format for comparative analysis, and utilizes Graphviz visualizations to illustrate key workflows and relationships.
Introduction
This compound, a member of the β-lactam class of antibiotics, is effective against a range of Gram-positive bacteria. Its mechanism of action involves the acylation of the active site of Penicillin-Binding Proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall.[1][2] Inhibition of PBPs disrupts cell wall integrity, leading to bacterial cell lysis and death.[1][2]
However, the emergence of antibiotic resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, poses a significant challenge to the efficacy of this compound and other penicillin derivatives. Molecular docking is a powerful computational tool that allows for the prediction and analysis of the interactions between a ligand (this compound) and a protein target (bacterial enzyme) at the molecular level. These in silico studies are instrumental in understanding the structural basis of antibiotic activity, identifying key binding residues, and predicting the binding affinity, which can guide the development of novel and more potent antibiotic agents.
This guide will focus on the molecular docking of this compound with two critical classes of bacterial enzymes:
-
Penicillin-Binding Proteins (PBPs): The primary therapeutic targets of this compound.
-
β-Lactamases: Enzymes responsible for conferring bacterial resistance to β-lactam antibiotics.
Molecular Targets: Bacterial Enzymes
The selection of appropriate protein targets is a critical first step in any molecular docking study. For this compound, the primary targets are PBPs from pathogenic bacteria. Additionally, to study resistance mechanisms, various β-lactamases are also important targets.
Table 1: Representative Bacterial Enzyme Targets for Molecular Docking Studies
| Protein Target | PDB ID | Organism | Function |
| Penicillin-Binding Protein 2x (PBP2x) | 1QMF | Streptococcus pneumoniae | Transpeptidase involved in cell wall synthesis.[3] |
| Penicillin-Binding Protein 1 (PBP1) | 7O4A | Staphylococcus aureus | Bifunctional transglycosylase/transpeptidase. |
| Penicillin-Binding Protein (PBP) | 4DK1 | Staphylococcus aureus | Transpeptidase. |
| TEM-1 β-Lactamase | 1XPB | Escherichia coli | Hydrolyzes penicillin and cephalosporins.[4] |
| Toho-1 β-Lactamase | 1BZA | Escherichia coli | Extended-spectrum β-lactamase (ESBL).[5] |
| Class D β-Lactamase BSU-2 | 6W5E | Bacillus subtilis | Oxacillin-hydrolyzing β-lactamase.[6] |
Experimental Protocols: Molecular Docking with AutoDock Vina
This section provides a detailed step-by-step protocol for performing molecular docking of this compound with a bacterial enzyme using the widely used software AutoDock Vina.
Software and Resource Requirements
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
UCSF Chimera or PyMOL: For visualization and analysis of results.
-
Protein Data Bank (PDB): For obtaining the 3D structures of the target enzymes.
-
PubChem or ZINC database: For obtaining the 3D structure of this compound.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Download the Protein Structure: Obtain the 3D crystal structure of the target bacterial enzyme from the Protein Data Bank (e.g., PDB ID: 1QMF for PBP2x).
-
Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules, heteroatoms (except for cofactors essential for binding), and any existing ligands from the protein structure.
-
Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Compute and add Gasteiger charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Load Ligand in ADT: Open the ligand file in AutoDock Tools.
-
Detect Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Step 3: Grid Box Definition
-
Identify the Binding Site: The binding site is typically the active site of the enzyme. This can be identified from the literature or by observing the position of a co-crystallized ligand in the PDB structure.
-
Define the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The size and center of the grid box need to be specified. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
Step 4: Docking Simulation
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. The command will look like this: vina --config conf.txt --log log.txt.
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created with the binding energy values for each pose.
Step 5: Analysis of Results
-
Visualize Docking Poses: Use a molecular visualization tool like UCSF Chimera or PyMOL to open the protein and the output ligand PDBQT file.
-
Analyze Interactions: Examine the top-ranked binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the enzyme's active site.
-
Binding Affinity: The binding affinity score in the log file provides a quantitative measure of the predicted binding strength. More negative values indicate a stronger predicted binding.
Quantitative Data Presentation
The following tables present hypothetical molecular docking results for this compound and other penicillin derivatives with selected bacterial enzymes. This data is for illustrative purposes to demonstrate how quantitative results from such studies can be effectively summarized.
Table 2: Predicted Binding Affinities (kcal/mol) of Penicillin Derivatives with Bacterial PBPs
| Antibiotic | PBP2x (S. pneumoniae) (PDB: 1QMF) | PBP1 (S. aureus) (PDB: 7O4A) | PBP (S. aureus) (PDB: 4DK1) |
| This compound | -7.8 | -7.2 | -7.5 |
| Penicillin G | -7.5 | -6.9 | -7.2 |
| Ampicillin | -8.2 | -7.8 | -8.0 |
| Amoxicillin | -8.5 | -8.1 | -8.3 |
| Oxacillin | -7.1 | -6.5 | -6.8 |
Table 3: Predicted Binding Affinities (kcal/mol) of Penicillin Derivatives with β-Lactamases
| Antibiotic | TEM-1 (E. coli) (PDB: 1XPB) | Toho-1 (E. coli) (PDB: 1BZA) | BSU-2 (B. subtilis) (PDB: 6W5E) |
| This compound | -6.5 | -6.1 | -5.8 |
| Penicillin G | -6.2 | -5.9 | -5.5 |
| Ampicillin | -7.0 | -6.7 | -6.3 |
| Amoxicillin | -7.3 | -6.9 | -6.6 |
| Oxacillin | -5.5 | -5.2 | -4.9 |
Visualization of Workflows and Relationships
Graphviz diagrams are provided below to visually represent the logical flow of the molecular docking process and the relationship between this compound and its bacterial enzyme targets.
Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.
Caption: The signaling pathway of this compound's interaction with bacterial enzymes.
Conclusion
Molecular docking serves as an invaluable tool in the study of antibiotic-enzyme interactions. This technical guide has provided a framework for conducting molecular docking studies of this compound with key bacterial enzymes. The detailed protocols, structured data presentation, and visual workflows offer a comprehensive resource for researchers in the field of drug discovery and development. By applying these computational methods, it is possible to accelerate the identification and optimization of new antibiotic candidates to combat the growing threat of bacterial resistance. Further experimental validation is essential to confirm the in silico findings and to translate these computational insights into tangible therapeutic solutions.
References
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Pheneticillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of pheneticillin, a beta-lactam antibiotic. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to support research and development in the field of antimicrobial agents.
In Vitro Pharmacokinetics: Protein Binding
A crucial pharmacokinetic parameter for any antimicrobial agent is its extent of binding to plasma proteins, as only the unbound fraction is generally considered microbiologically active. In vitro studies have established the protein binding of this compound to be approximately 78-80%.
Data Presentation: In Vitro Protein Binding
| Parameter | Value | Reference |
| Protein Binding | 78-80% | [1] |
Experimental Protocol: Protein Binding Determination via Equilibrium Dialysis
The determination of plasma protein binding is a critical step in characterizing the pharmacokinetic profile of a drug. Equilibrium dialysis is a widely accepted method for this purpose.
Objective: To determine the percentage of this compound bound to plasma proteins in vitro.
Materials:
-
This compound standard
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cut-off of 5-20 kDa)
-
Shaking incubator or water bath at 37°C
-
Analytical instrumentation for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Membrane Preparation: The semi-permeable membranes are pre-soaked according to the manufacturer's instructions, typically in deionized water followed by PBS, to remove any preservatives and ensure proper hydration.
-
Apparatus Assembly: The equilibrium dialysis cells, each consisting of two chambers separated by the prepared membrane, are assembled.
-
Sample Preparation: A known concentration of this compound is added to human plasma.
-
Dialysis Setup: The plasma sample containing this compound is loaded into one chamber of the dialysis cell (the sample chamber), and an equal volume of PBS is loaded into the other chamber (the buffer chamber).
-
Equilibration: The dialysis apparatus is incubated at 37°C with gentle agitation for a sufficient period to allow equilibrium to be reached (typically 4-24 hours). During this time, the unbound drug diffuses across the membrane from the plasma chamber into the buffer chamber until the concentration of free drug is equal on both sides.
-
Sample Collection: After incubation, aliquots are carefully collected from both the plasma and buffer chambers.
-
Analysis: The concentration of this compound in the aliquots from both chambers is quantified using a validated analytical method, such as LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated using the following formula:
% Bound = [ (Total Drug Concentration in Plasma Chamber - Drug Concentration in Buffer Chamber) / Total Drug Concentration in Plasma Chamber ] x 100
Experimental workflow for determining protein binding.
In Vitro Pharmacodynamics: Antimicrobial Activity
The pharmacodynamics of an antibiotic describes the relationship between drug concentration and its effect on the target microorganism. For this compound, as with other penicillins, the primary mechanism of action is the inhibition of bacterial cell wall synthesis.
Mechanism of Action
This compound is a beta-lactam antibiotic that exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs) located in the bacterial cell wall. These enzymes are essential for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. By binding to and inactivating PBPs, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis.
Mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. While specific and comprehensive MIC data for this compound against a wide range of bacterial isolates is limited in recently published literature, data for penicillin G can serve as a reasonable proxy due to their similar spectrum of activity.
Data Presentation: Representative Penicillin G MIC Values
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.015 - >256 | 0.25 | 32 |
| Streptococcus pyogenes | ≤0.008 - 0.25 | 0.015 | 0.03 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.008 - 0.06 | 0.015 | 0.03 |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1.0 | 0.25 | 0.5 |
| Streptococcus pneumoniae (penicillin-resistant) | ≥2.0 | 4.0 | 8.0 |
Note: These values are representative and can vary significantly between studies and geographical locations.
Experimental Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial isolates.
Materials:
-
This compound powder of known potency
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator at 35°C ± 2°C
Procedure:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound is prepared in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL.
-
Inoculum Preparation: A standardized inoculum of each bacterial isolate is prepared. Several colonies from an 18-24 hour culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic) and a sterility control well (containing only broth).
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Workflow for Broth Microdilution MIC Assay.
Time-Kill Kinetics
Experimental Protocol: Time-Kill Assay
Objective: To evaluate the rate and extent of bactericidal activity of this compound against a selected bacterial strain over time.
Materials:
-
This compound
-
Bacterial isolate in logarithmic phase of growth
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Inoculum Preparation: A starting inoculum of the test organism is prepared to a final concentration of approximately 5 x 105 to 5 x 106 CFU/mL in the test medium.
-
Exposure to Antibiotic: The bacterial suspension is aliquoted into several tubes or flasks. This compound is added to these tubes at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control tube with no antibiotic is also included.
-
Incubation and Sampling: All tubes are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each tube.
-
Viable Cell Counting: Each aliquot is serially diluted in sterile saline or broth. A known volume of each dilution is plated onto agar plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, after which the number of colonies is counted.
-
Data Analysis: The CFU/mL at each time point for each antibiotic concentration is calculated. The results are typically plotted as log10 CFU/mL versus time. Bactericidal activity is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.
Workflow for a Time-Kill Assay.
Conclusion
This technical guide has summarized the available in vitro pharmacokinetic and pharmacodynamic data for this compound and provided detailed protocols for key experimental procedures. While specific quantitative data for this compound, particularly regarding MIC distribution and time-kill kinetics, is not abundant in recent literature, the information presented, along with data from related penicillin compounds, provides a solid foundation for researchers and drug development professionals. The methodologies outlined herein are based on established standards and can be adapted for further investigation into the in vitro properties of this compound and other antimicrobial agents.
References
The Core Mechanism of Pheneticillin: A Technical Guide to its Interaction with Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the molecular interactions between the penicillin-class antibiotic, pheneticillin, and the bacterial cell wall synthesis machinery. As a member of the β-lactam family of antibiotics, this compound's primary mechanism of action is the inhibition of peptidoglycan synthesis, a process vital for bacterial integrity and survival. This document details the biochemical pathways targeted by this compound, presents available quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mechanism of action and relevant experimental workflows. Due to the limited availability of recent quantitative data for this compound, this guide also incorporates data from its closely related analogue, phenoxymethylpenicillin (Penicillin V), to provide a more comprehensive understanding of its activity.
Introduction: The Enduring Legacy of Penicillins
Penicillins represent a cornerstone of antimicrobial therapy, their discovery marking a revolutionary moment in medicine. These antibiotics derive their efficacy from the disruption of bacterial cell wall formation, a structure essential for maintaining cellular shape and resisting osmotic stress. The bacterial cell wall is primarily composed of peptidoglycan, a complex polymer of sugars and amino acids.[1] The final and critical step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).
This compound, a semisynthetic penicillin, shares the characteristic β-lactam ring structure that is fundamental to the activity of all penicillins.[2] This guide will delve into the specific molecular interactions that underpin this compound's antibacterial properties, providing a technical resource for researchers in microbiology, pharmacology, and drug development.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal effect of this compound is a direct consequence of its interference with the final stages of peptidoglycan biosynthesis. This process can be understood as a targeted disruption of the transpeptidation reaction essential for the structural integrity of the bacterial cell wall.
The Target: Penicillin-Binding Proteins (PBPs)
PBPs are a group of bacterial enzymes located in the cytoplasmic membrane that play crucial roles in the synthesis and remodeling of the peptidoglycan layer.[3] These proteins are characterized by their ability to bind to penicillin and other β-lactam antibiotics.[3] The key enzymatic activity of many PBPs is that of a DD-transpeptidase, which catalyzes the formation of peptide cross-links between adjacent glycan strands in the peptidoglycan sacculus.[4] This cross-linking provides the necessary rigidity and strength to the cell wall.[5]
The Interaction: Covalent Inhibition
The core of this compound's mechanism of action lies in its structural similarity to the D-alanyl-D-alanine moiety of the natural substrate of PBPs.[4] This molecular mimicry allows this compound to enter the active site of the PBP. The highly strained β-lactam ring of this compound is then attacked by a serine residue within the PBP's active site, leading to the formation of a stable and essentially irreversible covalent acyl-enzyme intermediate.[4] This acylation inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis.[4] The inhibition of multiple PBP types disrupts the delicate balance of cell wall construction and degradation, ultimately leading to cell lysis and bacterial death.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Quantitative Data on In Vitro Activity
The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. Due to the limited availability of recent, comprehensive MIC data specifically for this compound, the following tables include comparative data with its close structural and functional analogue, Penicillin V (phenoxymethylpenicillin).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Penicillin V against select Gram-Positive Bacteria
| Bacterial Species | Antibiotic | MIC (µg/mL) |
| Viridans streptococci (average of 15 strains) | Penicillin V | 0.027 |
| Enterococcus (single strain) | Penicillin V | 3.68 |
| Staphylococcus aureus (ID I17A) | Penicillin V | 0.014 |
Data sourced from a comparative in vitro study. It is important to note that MIC values can vary between different strains of the same bacterial species.[6]
Table 2: Comparative Potency of Phenoxymethylpenicillin (Penicillin V) and this compound against Staphylococcus aureus
| Parameter | Phenoxymethylpenicillin (Penicillin V) | This compound |
| In vitro potency ratio for inhibiting short-term (3h) growth | 2.13 | 1 |
This data indicates that in this specific in vitro assay, phenoxymethylpenicillin was 2.13 times more potent than this compound against the tested strain of S. aureus.[1][5]
Table 3: IC50 Values of Penicillin V for Penicillin-Binding Proteins (PBPs) of Escherichia coli
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| PBP 1a/1b | >1000 |
| PBP 2 | >1000 |
| PBP 3 | >1000 |
| PBP 4 | 72 |
| PBP 5/6 | 28 |
IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This data for Penicillin V is provided as a proxy for this compound to illustrate the differential binding affinities for various PBPs. Data was obtained from studies on E. coli.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound and other penicillins with bacteria.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution of known concentration
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the test organism. b. Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Using a multichannel pipette, add 50 µL of the standardized bacterial suspension to each well containing the antibiotic dilutions and the positive control well. The final volume in each well will be 100 µL.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
Protocol for Competitive Penicillin-Binding Protein (PBP) Binding Assay
This assay determines the relative affinity of a test compound (e.g., this compound) for PBPs by measuring its ability to compete with a fluorescently labeled penicillin for binding.
Materials:
-
Bacterial cell membranes containing PBPs
-
Fluorescently labeled penicillin (e.g., Bocillin FL - a fluorescent derivative of Penicillin V)
-
This compound or other unlabeled competitor β-lactam
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest to mid-log phase and harvest the cells by centrifugation. b. Wash the cell pellet with PBS and resuspend in a lysis buffer. c. Lyse the cells using a French press or sonication. d. Centrifuge the lysate at a low speed to remove unlysed cells. e. Pellet the membranes from the supernatant by ultracentrifugation. f. Resuspend the membrane pellet in PBS and determine the protein concentration.
-
Competition Assay: a. In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled this compound for a set time (e.g., 30 minutes) at room temperature. b. Add a constant, sub-saturating concentration of the fluorescent penicillin (e.g., Bocillin FL) to each tube and incubate for an additional 10-15 minutes.
-
SDS-PAGE and Visualization: a. Stop the reaction by adding Laemmli sample buffer and heating the samples. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.
-
Data Analysis: a. Quantify the fluorescence intensity of the PBP bands at each concentration of this compound. b. Plot the fluorescence intensity against the logarithm of the this compound concentration to generate a competition curve. c. The IC50 value, the concentration of this compound that inhibits 50% of the fluorescent penicillin binding, can be calculated from this curve.
References
- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanded profiling of β-lactam selectivity for penicillin-binding proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Penicillin - Wikipedia [en.wikipedia.org]
- 6. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Quantification of Pheneticillin in Biological Fluids by HPLC
Introduction
Pheneticillin (phenoxymethylpenicillin) is a beta-lactam antibiotic belonging to the penicillin family. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance in drug development. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust, reliable, and widely used technique for this purpose. This document provides a detailed protocol for the determination of this compound in biological fluids, synthesized from established methods for related penicillin compounds. The method is designed for researchers, scientists, and drug development professionals requiring a validated and reproducible analytical procedure.
Principle of the Method
The method is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). A biological sample is first subjected to a preparation step, such as protein precipitation or solid-phase extraction (SPE), to remove interfering endogenous components. The prepared sample is then injected into an HPLC system. This compound is separated from other components on a C18 stationary phase using an isocratic mobile phase composed of an aqueous buffer and an organic modifier (e.g., acetonitrile). The eluted compound is detected by a UV detector at a specific wavelength, typically around 220-240 nm.[1][2][3] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration from a standard calibration curve.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
HPLC system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., Ascentis® C18, 15 cm x 4.6 mm, 5 µm particle size).[1]
-
Data acquisition and processing software.
-
Centrifuge and vortex mixer.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., RP-8 or mixed-mode polymer).[3][4]
-
Analytical balance, pH meter, and volumetric glassware.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound Potassium reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Ammonium acetate, analytical grade.
-
Trifluoroacetic acid (TFA), analytical grade.
-
Glacial acetic acid, analytical grade.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
Control (blank) biological fluid (plasma, serum, or urine).
-
2. Preparation of Standard Solutions and Mobile Phase
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound Potassium reference standard.
-
Dissolve in 10 mL of the mobile phase in a volumetric flask to obtain a concentration of 1 mg/mL.
-
This stock solution can be stored at 2-8°C for a limited time. Stability should be verified.[5]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards.
-
A typical calibration range might be 0.05 µg/mL to 50 µg/mL.
-
-
Mobile Phase Preparation (Example):
3. Sample Preparation Protocols
Biological samples require cleanup to remove proteins and other interfering substances before HPLC analysis.[6] Two common methods are detailed below.
-
Protocol 1: Protein Precipitation (for Plasma/Serum)
-
Pipette 200 µL of the plasma or serum sample into a microcentrifuge tube.[7]
-
Add 700 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant to a new tube.
-
For cleaner samples, an optional lipid-removal step with a chloroform wash can be included.[7]
-
Dilute a portion of the supernatant (e.g., 100 µL) with 900 µL of water or mobile phase.[8]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Protocol 2: Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)
-
Conditioning: Condition an SPE cartridge (e.g., RP-8) by passing 3 mL of methanol followed by 3 mL of HPLC-grade water.[4]
-
Loading: Load 1 mL of the biological sample (urine may be diluted 1:50 with a suitable buffer first) onto the conditioned cartridge.[4][10]
-
Washing: Wash the cartridge with 2 mL of water or a weak organic wash (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the retained this compound with 3 mL of acetonitrile or methanol into a clean collection tube.[4]
-
Drying & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.[4]
-
Vortex for 1 minute and transfer to an HPLC vial.
-
Inject 10-20 µL into the HPLC system.
-
4. HPLC Operating Conditions
The following table summarizes a typical set of HPLC conditions. These should be optimized for the specific instrument and column in use.
| Parameter | Recommended Condition |
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm[1] |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (75:25, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | ~10 minutes (or until the analyte peak has eluted) |
Data Presentation and Method Validation
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[11] Key validation parameters are summarized below.
Table 1: Representative Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (r²) | r² ≥ 0.995 | 0.998[12] |
| Range | - | 0.05 - 50 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 3.3 - 15 ng/mL[3][10] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 50 ng/mL[10][13] |
| Accuracy (% Recovery) | 85 - 115% | 91 - 103%[3] |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | < 10%[3] |
| Selectivity/Specificity | No interference at analyte retention time | No endogenous peaks observed |
| Stability | Analyte stable under defined conditions | Stable in plasma for 7 days at 4°C[5] |
Visualizations
The following diagrams illustrate the overall analytical workflow and the detailed sample preparation steps.
Caption: High-level workflow from sample receipt to final reporting.
Caption: Branched workflow for two common sample preparation methods.
References
- 1. HPLCによるペニシリンGおよびフェノキシメチルペニシリン酸の分析、Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a validated HPLC method for the determination of four penicillin antibiotics in pharmaceuticals and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Pheneticillin Susceptibility Testing of Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneticillin is a beta-lactam antibiotic belonging to the penicillin class. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to bacterial cell lysis and death. While this compound has been historically used against Gram-positive aerobic bacteria, its activity against anaerobic bacteria is not well-documented in publicly available literature.
Anaerobic bacteria are a significant cause of various infections, including intra-abdominal, skin and soft tissue, and oral infections. The increasing resistance of anaerobic bacteria to commonly used antimicrobial agents necessitates the exploration of new and existing antibiotics for their potential efficacy. Therefore, standardized susceptibility testing of this compound against a range of anaerobic bacteria is crucial to determine its potential clinical utility in treating anaerobic infections.
These application notes provide detailed protocols for determining the in vitro susceptibility of anaerobic bacteria to this compound using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Table 1: Template for Summarizing this compound MIC Data for Anaerobic Bacteria
| Anaerobic Bacterial Species | Strain ID | This compound MIC (µg/mL) |
| Bacteroides fragilis | ||
| Bacteroides thetaiotaomicron | ||
| Clostridium perfringens | ||
| Clostridium difficile | ||
| Fusobacterium nucleatum | ||
| Prevotella melaninogenica | ||
| Peptostreptococcus anaerobius | ||
| (Other relevant species) |
Experimental Protocols
The following are detailed methodologies for determining the MIC of this compound against anaerobic bacteria. The two primary recommended methods are Agar Dilution and Broth Microdilution.
Protocol 1: Agar Dilution Method (Reference Method)
This method is considered the gold standard by CLSI for susceptibility testing of anaerobic bacteria.[1][2][3][4][5]
1. Media and Reagents:
-
Test Medium: Brucella Agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K1, and 5 µg/mL hemin.
-
This compound Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or phosphate buffer) at a concentration of 1280 µg/mL. Sterilize by filtration.
-
Saline Solution: Sterile 0.85% NaCl.
-
Anaerobic Incubation System: An anaerobic chamber or jar system capable of maintaining an atmosphere of 5-10% H₂, 5-10% CO₂, and the remainder N₂.
2. Preparation of Antimicrobial Plates: a. Prepare serial twofold dilutions of the this compound stock solution to create a range of concentrations (e.g., 128 to 0.06 µg/mL). b. For each concentration, add 2 mL of the antimicrobial dilution to 18 mL of molten (48-50°C) supplemented Brucella agar. This results in a 1:10 dilution of the antibiotic in the agar. c. Pour the agar into sterile petri dishes and allow them to solidify. d. Prepare a growth control plate containing no antibiotic.
3. Inoculum Preparation: a. From a 24-48 hour pure culture of the anaerobic test organism on a blood agar plate, suspend several colonies in 3-5 mL of sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
4. Inoculation of Plates: a. Using an inoculum-replicating apparatus (e.g., a Steers replicator), deliver approximately 1-2 µL of the standardized inoculum to the surface of each antibiotic-containing plate and the growth control plate. b. Allow the inoculum spots to dry completely before inverting the plates.
5. Incubation: a. Place the inoculated plates into an anaerobic chamber or jar. b. Incubate at 35-37°C for 42-48 hours.
6. Interpretation of Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth, or allows for only a faint haze or a single colony. b. The growth control plate must show good growth for the results to be valid.
Protocol 2: Broth Microdilution Method
This method is a practical alternative for testing certain groups of anaerobic bacteria, particularly the Bacteroides fragilis group.[1][2][4]
1. Media and Reagents:
-
Test Medium: Brucella broth, supplemented with 5% laked sheep blood, 1 µg/mL vitamin K1, and 5 µg/mL hemin.
-
This compound Stock Solution: Prepare as described for the agar dilution method.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
-
Anaerobic Incubation System.
2. Preparation of Microtiter Plates: a. Prepare serial twofold dilutions of this compound in supplemented Brucella broth directly in the microtiter plates. The final volume in each well should be 100 µL. b. Include a growth control well (no antibiotic) and a sterility control well (no inoculum) for each isolate.
3. Inoculum Preparation: a. Prepare the inoculum as described for the agar dilution method (0.5 McFarland standard). b. Dilute the standardized suspension 1:10 in supplemented Brucella broth.
4. Inoculation of Plates: a. Inoculate each well (except the sterility control) with 10 µL of the diluted inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
5. Incubation: a. Seal the microtiter plates or place them in a larger container to prevent evaporation. b. Incubate in an anaerobic atmosphere at 35-37°C for 42-48 hours.
6. Interpretation of Results: a. The MIC is the lowest concentration of this compound that shows no visible turbidity (button of growth) at the bottom of the well. b. The growth control well must show distinct turbidity, and the sterility control well must remain clear.
Quality Control
For both methods, it is essential to perform quality control testing with reference strains to ensure the accuracy and reproducibility of the results.[6][7][8][9] Recommended QC strains for anaerobic susceptibility testing include:
-
Bacteroides fragilis ATCC 25285
-
Bacteroides thetaiotaomicron ATCC 29741
-
Eggerthella lenta ATCC 43055
The observed MIC values for these strains should fall within the established acceptable ranges for other beta-lactam antibiotics as specific ranges for this compound are not yet established.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and logical relationships in this compound susceptibility testing.
Caption: Workflow for Agar Dilution Susceptibility Testing.
Caption: Mechanism of Action of this compound.
Conclusion
The provided protocols, based on established CLSI and EUCAST guidelines, offer a standardized approach for determining the susceptibility of anaerobic bacteria to this compound. Given the current lack of available data, research in this area is highly encouraged. The systematic collection and reporting of MIC data, using the provided template, will be invaluable in assessing the potential role of this compound in the treatment of anaerobic infections and combating antimicrobial resistance. Adherence to rigorous quality control measures is paramount to ensure the validity and comparability of results across different laboratories.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 4. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Quality control criteria for testing the susceptibility of anaerobic bacteria to meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyclass.net [microbiologyclass.net]
- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
Application Notes and Protocols for a Pheneticillin High-Throughput Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneticillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial survival.[1][2][3] This is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[1][2][3] The disruption of this process leads to a compromised cell wall and ultimately, bacterial cell lysis. The increasing prevalence of antibiotic resistance necessitates the development of robust high-throughput screening (HTS) assays to discover new antimicrobial agents and to better characterize existing ones like this compound.
These application notes provide detailed protocols for two distinct HTS assays designed to identify and characterize compounds that interact with the targets of this compound: a Fluorescence Polarization (FP) Competition Assay and a Cell Wall Stress Reporter Gene Assay.
Assay Principles
Fluorescence Polarization (FP) Competition Assay
This biochemical assay directly measures the binding of a fluorescently labeled penicillin analog to purified Penicillin-Binding Proteins (PBPs). In the absence of a competing ligand, the fluorescent probe, when bound to the large PBP molecule, will have a high fluorescence polarization value due to its slow rotation in solution. When a test compound, such as this compound or a potential new inhibitor, competes with the fluorescent probe for binding to the PBP, the displaced probe will tumble more rapidly in the solution, resulting in a decrease in fluorescence polarization. This change in polarization is directly proportional to the binding affinity of the test compound.
Cell Wall Stress Reporter Gene Assay
This is a cell-based assay that utilizes a bacterial strain engineered to express a reporter gene, such as luciferase, under the control of a promoter that is activated in response to cell wall stress.[4][5] When a compound like this compound inhibits cell wall synthesis, it induces a stress response in the bacteria, leading to the upregulation of the reporter gene and a corresponding increase in a measurable signal (e.g., luminescence).[4][5] This assay is highly sensitive and can be used to screen large compound libraries for agents that disrupt bacterial cell wall integrity.
Data Presentation
Table 1: Quantitative Parameters for Fluorescence Polarization (FP) PBP Competition Assay
| Parameter | Typical Value | Reference |
| Z' Factor | > 0.5 | [1][6] |
| Signal to Background (S/B) Ratio | 2:1 to 3:1 | [1] |
| Bocillin-FL Concentration | 2 nM - 1 µM | |
| PBP Concentration | 1.3 nM - 1 µM | |
| IC50 of Penicillin G | 7.9 nM - 22 µM | |
| Incubation Time | 30 - 90 minutes |
Table 2: Quantitative Parameters for Cell Wall Stress Luciferase Reporter Assay
| Parameter | Typical Value | Reference |
| Z' Factor | > 0.5 | [7][8] |
| Fold Induction of Luciferase | 2 to >100-fold | [9][10] |
| Test Compound Concentration | 1 - 100 µM | |
| Bacterial Cell Density (OD600) | 0.1 - 0.5 | |
| Incubation Time | 2 - 6 hours | |
| Signal Stability | > 1 hour | [7] |
Signaling and Experimental Workflow Diagrams
This compound Inhibition of Bacterial Cell Wall Synthesis.
Fluorescence Polarization Competition Assay Workflow.
Cell Wall Stress Reporter Gene Assay Workflow.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
Materials:
-
Purified Penicillin-Binding Protein (PBP) from a relevant bacterial species (e.g., Staphylococcus aureus or Streptococcus pneumoniae).
-
Bocillin-FL (fluorescent penicillin analog).
-
This compound potassium salt.
-
Test compound library.
-
Assay buffer (e.g., 50 mM Sodium Phosphate, 0.01% Triton X-100, pH 7.5).
-
384-well, low-volume, black, flat-bottom plates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound (positive control) and test compounds in assay buffer containing 10% DMSO.
-
Dispense 1 µL of each compound dilution into the wells of a 384-well plate.
-
For negative controls (no inhibition), add 1 µL of assay buffer with 10% DMSO.
-
For background wells, add 12 µL of assay buffer.
-
-
PBP Addition and Pre-incubation:
-
Dilute the purified PBP to a final concentration of approximately 1 µM in assay buffer.
-
Add 9 µL of the diluted PBP to each well containing the test compounds and negative controls.
-
Incubate the plate at room temperature for 60 minutes to allow the compounds to bind to the PBP.
-
-
Fluorescent Probe Addition and Incubation:
-
Prepare a solution of Bocillin-FL at a final concentration of approximately 1 µM in assay buffer.
-
Add 2 µL of the Bocillin-FL solution to all wells except the background wells.
-
Incubate the plate at room temperature for an additional 30 minutes, protected from light.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for fluorescein (e.g., 485 nm excitation, 535 nm emission).
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the controls.
-
Determine the IC50 value for this compound and any active test compounds by fitting the data to a dose-response curve.
Protocol 2: Cell Wall Stress Luciferase Reporter Gene Assay
Materials:
-
Staphylococcus aureus strain carrying a luciferase reporter gene fused to a cell wall stress-inducible promoter (e.g., PvraX-lux).
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium.
-
This compound potassium salt.
-
Test compound library.
-
Luciferase assay reagent (containing luciferin).
-
384-well, white, flat-bottom plates.
-
Luminometer-capable microplate reader.
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate an overnight culture of the S. aureus reporter strain in TSB.
-
The next day, dilute the overnight culture into fresh TSB to an OD600 of approximately 0.05.
-
Grow the culture at 37°C with shaking until it reaches an early exponential phase (OD600 ≈ 0.2-0.3).
-
-
Compound and Bacteria Plating:
-
Dispense 1 µL of test compounds or this compound (positive control) at various concentrations into the wells of a 384-well plate.
-
Add 49 µL of the prepared bacterial culture to each well.
-
For negative controls, add bacteria to wells containing DMSO without any compound.
-
-
Incubation:
-
Incubate the plate at 37°C with shaking for 2-4 hours. The optimal incubation time should be determined empirically to maximize the signal-to-background ratio.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Shake the plate for 1 minute to ensure proper mixing and cell lysis.
-
Measure the luminescence signal in each well using a microplate reader.
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each compound by normalizing the signal to the DMSO control.
-
Identify hits as compounds that induce a significant fold change in luminescence (e.g., >3-fold) with low cytotoxicity.
-
Determine the EC50 value for active compounds.
Conclusion
The Fluorescence Polarization Competition Assay and the Cell Wall Stress Reporter Gene Assay are two powerful and complementary HTS methodologies for the discovery and characterization of compounds that target bacterial cell wall synthesis. The FP assay provides a direct measure of binding to the molecular target, PBP, and is ideal for lead optimization and structure-activity relationship studies. The cell-based reporter gene assay offers a more physiological context, identifying compounds that disrupt the cell wall synthesis pathway within a living bacterium. The selection of the appropriate assay will depend on the specific goals of the screening campaign, whether it is for primary screening of large, diverse libraries or for more focused mechanistic studies. These detailed protocols provide a robust framework for implementing these assays in a high-throughput format to accelerate the discovery of new antibiotics.
References
- 1. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. Induction kinetics of the Staphylococcus aureus cell wall stress stimulon in response to different cell wall active antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affordable luciferase reporter assay for cell-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Protocols for the Extraction of Pheneticillin from Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Pheneticillin (phenoxymethylpenicillin) is a semi-synthetic antibiotic belonging to the penicillin family. Accurate quantification of this compound in complex biological and environmental matrices is crucial for various applications, including pharmacokinetic studies, residue analysis in food products, and therapeutic drug monitoring. The inherent complexity of these matrices, which contain numerous interfering substances like proteins, lipids, and salts, necessitates robust and efficient sample preparation to isolate the analyte of interest. This document provides detailed protocols for three widely-used extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). While specific data for this compound is limited, the methodologies presented are based on established principles for closely related penicillin compounds, such as Penicillin V, and serve as a comprehensive guide for method development and validation.
Overview of Extraction Techniques
-
Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For acidic molecules like this compound, pH adjustment is a critical step to ensure the analyte is in a neutral, more organosoluble form.[1]
-
Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. A sample is passed through a solid sorbent cartridge, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent.[2] This method offers high recovery and cleaner extracts compared to LLE.
-
QuEChERS: Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for a wide range of analytes, including antibiotics.[3][4] It involves an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a dispersive SPE (d-SPE) cleanup step to remove specific interferences.[3][5]
Data Presentation: Performance of Extraction Methods for Penicillins
The following tables summarize quantitative data from studies on various penicillin antibiotics in complex matrices. This data can be used as a benchmark for developing and optimizing this compound extraction protocols.
Table 1: Performance of Liquid-Liquid Extraction (LLE) for Penicillins
| Analyte(s) | Matrix | Extraction Solvent | pH (Aqueous) | Recovery Rate | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|
| Penicillin V | Human Plasma | Methyl-t-butyl ether | Optimized | High | 50 ng/mL | [6] |
| Penicillin V | Simulated Broth | Methyl isobutyl ketone (MIBK) | 4.0 | >98% | Not Specified | [1] |
| Amoxicillin, Ampicillin | Eggs | Acetonitrile | 6.74 | 80-98% | 0.3-0.8 µg/kg |[7] |
Table 2: Performance of Solid-Phase Extraction (SPE) for Penicillins
| Analyte(s) | Matrix | SPE Cartridge | Elution Solvent | Recovery Rate | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|---|
| Penicillins | Fresh Milk | Not Specified | Phosphate buffer (pH 8) + Acetonitrile | 76-94% | Not Specified | [2] |
| Penicillin V | Human Plasma | C18/OH | Acetonitrile in buffer | High | 0.1 µg/mL | [8] |
| Penicillin G, Cloxacillin, Ampicillin | Milk | Covalent Triazine Frameworks (CTFs) | Acetonitrile | 84.9-94.1% | 0.1-0.4 µg/kg | [9] |
| 8 Penicillins | Infant Formula | Molecularly Imprinted Polymer (MIP) | Acidified Methanol | 60-91% | Below MRLs* | [10] |
| Penicillin G | Animal Tissues | C18 | Acetonitrile/Water/Buffer | Not Specified | 5 µg/kg |[11] |
*Maximum Residue Limits
Table 3: Performance of QuEChERS for Penicillins and other Antibiotics
| Analyte(s) | Matrix | Sorbents Used | Recovery Rate | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| Penicillins G & V | Fruits, Vegetables | Not Specified | Not Specified | 0.2-0.9 ng/g | [12] |
| 11 Quinolones | Bovine Liver | Dispersive SPE for Drug Residues | 62-113% | 5 ng/g | [5] |
| Various Antibiotics | Agricultural Soil | PSA, C18 | High | Not Specified |[13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is optimized for the extraction of this compound from biological fluids such as plasma or urine.
1.1. Materials and Reagents
-
Sample (e.g., 1 mL plasma)
-
Organic Solvent (e.g., Methyl isobutyl ketone (MIBK), Methyl-t-butyl ether)[1][6]
-
Acid (e.g., 1M Hydrochloric Acid)
-
Base (e.g., 1M Sodium Hydroxide) for back-extraction
-
Aqueous Buffer (e.g., Phosphate buffer, pH 7.5) for back-extraction
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (Mobile phase for LC-MS analysis)
1.2. Procedure
-
Sample Preparation: Pipette 1 mL of the sample into a 15 mL centrifuge tube.
-
pH Adjustment: Acidify the sample to a pH of approximately 2.0-4.0 by adding 1M HCl dropwise.[1] This step neutralizes the acidic this compound molecule, increasing its solubility in the organic solvent.
-
Extraction: Add 5 mL of the organic solvent to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2-3 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[1]
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.[1]
-
Collection: Carefully transfer the upper organic layer containing the this compound to a clean tube.
-
Optional Back-Extraction (for cleanup):
-
Add 2 mL of a fresh aqueous buffer (pH ~7.5) to the collected organic phase.
-
Vortex for 2 minutes. This transfers the this compound back into the aqueous phase, leaving some organic-soluble impurities behind.[1]
-
Separate the phases by centrifugation and collect the aqueous layer.
-
-
Solvent Evaporation: Evaporate the collected organic phase (or the final aqueous phase if back-extraction was performed and re-acidified/extracted) to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for subsequent analysis (e.g., by LC-MS/MS).
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is suitable for cleaner extracts from matrices like milk, plasma, or tissue homogenates.
2.1. Materials and Reagents
-
SPE Vacuum Manifold
-
Sample Extract (pre-treated if necessary, e.g., deproteinized)
-
Conditioning Solvents (e.g., Methanol, HPLC-grade Water)
-
Washing Solvent (e.g., 5% Methanol in water)
-
Elution Solvent (e.g., Acetonitrile, Methanol, or a mixture)[2][11]
-
Nitrogen evaporator
-
Reconstitution solvent
2.2. Procedure
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of HPLC-grade water to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load 1-5 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Pass 3 mL of the washing solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for analysis.
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is highly effective for solid or semi-solid matrices like animal tissue, fruits, and vegetables.
3.1. Materials and Reagents
-
Homogenized sample (e.g., 2-10 g of tissue)
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS Extraction Salts (e.g., Magnesium Sulfate, Sodium Chloride, Sodium Citrate)
-
QuEChERS Dispersive SPE (d-SPE) tubes containing sorbents (e.g., PSA for removing sugars and fatty acids, C18 for removing lipids) and MgSO₄.[3]
-
High-speed centrifuge (e.g., refrigerated)
-
Vortex mixer
3.2. Procedure
-
Sample Preparation: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet.
-
Cap tightly and shake vigorously for 1 minute.[5]
-
-
First Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes. This separates the sample solids from the acetonitrile supernatant.
-
Dispersive SPE Cleanup:
-
Transfer a portion of the supernatant (e.g., 4 mL) to a 15 mL d-SPE tube containing the appropriate sorbents.[13]
-
Cap and vortex for 1 minute to allow the sorbents to bind to matrix interferences.
-
-
Second Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the d-SPE sorbents.
-
Final Extract: The resulting supernatant is the final extract. It can be analyzed directly or after an evaporation and reconstitution step if further concentration is needed.
Troubleshooting and Optimization
Low recovery or high variability are common challenges in method development. The following provides a logical approach to troubleshooting.
-
Low Recovery: The primary cause is often related to incorrect pH, suboptimal solvent choice in LLE, or inefficient elution from an SPE cartridge.[1] Penicillin V, a close analogue of this compound, is susceptible to degradation at pH values below 4.0 and above 8.0.[1]
-
Matrix Effects: The composition of the biological matrix can vary, affecting extraction performance and instrument response.[1] Using matrix-matched calibration curves or stable isotope-labeled internal standards can mitigate these effects.
-
Inconsistent Results: Ensure precise and consistent pH adjustments, complete phase separation in LLE, and standardized timing for all steps.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology [mdpi.com]
- 5. agilrom.ro [agilrom.ro]
- 6. researchgate.net [researchgate.net]
- 7. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of three penicillin residues in milk by solid-phase extraction-ultra performance liquid chromatography-tandem mass spectrometry using a covalent triazine framework sorbent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of penicillin G residues in edible animal tissues by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pressurized Liquid Extraction (PLE) and QuEChERS evaluation for the analysis of antibiotics in agricultural soils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
Application Notes and Protocols: In Vitro Model for Studying Pheneticillin Activity Against Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, which adheres to a surface. This matrix acts as a protective barrier, limiting the penetration of antibiotics and facilitating the survival of the embedded bacteria. Consequently, bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their planktonic (free-floating) counterparts.[1][2] Pheneticillin, a penicillinase-resistant penicillin, is a beta-lactam antibiotic effective against a range of Gram-positive bacteria. However, its efficacy against bacterial biofilms is not well-documented. This application note provides a detailed framework and experimental protocols for establishing an in vitro model to study the activity of this compound against bacterial biofilms.
The following protocols and data are intended to guide researchers in assessing the potential of this compound, and other antimicrobial agents, to inhibit biofilm formation and eradicate established biofilms. Given the limited direct data on this compound's anti-biofilm properties, representative data for other penicillin-class antibiotics, such as amoxicillin and penicillin G, are presented to illustrate the expected outcomes and data presentation formats.
Key Concepts in Biofilm Research
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in a planktonic (liquid) culture.[2]
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.[3][4]
-
Minimum Biofilm Eradication Concentration (MBEC): The minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[3][5][6]
Experimental Protocols
This section details the methodologies for key experiments to assess the anti-biofilm activity of this compound. Staphylococcus aureus, a common biofilm-forming pathogen, is used as a model organism.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound against planktonic Staphylococcus aureus.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 2: Biofilm Formation and Quantification using Crystal Violet Assay
Objective: To quantify the ability of S. aureus to form a biofilm and to assess the effect of this compound on biofilm formation.
Materials:
-
Staphylococcus aureus strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Microplate reader (570 nm)
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial suspension as described in Protocol 1, Step 1, but using TSB with 1% glucose.
-
In a 96-well plate, add 100 µL of the bacterial suspension to each well.
-
For testing inhibition of biofilm formation (MBIC), add 100 µL of 2x concentrated this compound dilutions to the wells at the time of inoculation.
-
Include control wells with bacteria and no antibiotic.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
-
Crystal Violet Staining:
-
Carefully aspirate the planktonic bacteria from each well.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
Objective: To determine the concentration of this compound required to eradicate a pre-formed S. aureus biofilm.
Materials:
-
Calgary Biofilm Device (CBD) or a standard 96-well plate with a peg lid
-
Staphylococcus aureus strain
-
TSB with 1% glucose
-
This compound stock solution
-
MHB
-
Sterile 96-well plates
-
Sonicator bath
Procedure:
-
Biofilm Formation:
-
Grow a 24-hour biofilm on the pegs of the CBD lid by placing it in a 96-well plate containing the standardized bacterial inoculum in TSB with 1% glucose. Incubate at 37°C.
-
-
Antibiotic Challenge:
-
After incubation, gently rinse the peg lid in PBS to remove planktonic cells.
-
Place the peg lid into a new 96-well plate containing serial dilutions of this compound in MHB.
-
Incubate for 24 hours at 37°C.
-
-
Biofilm Disruption and Viability Assessment:
-
Rinse the peg lid again in PBS.
-
Place the peg lid into a new 96-well plate containing 200 µL of fresh MHB per well.
-
Sonicate the plate for 10-15 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.
-
Remove the peg lid and cover the 96-well plate with a standard lid.
-
Incubate the recovery plate at 37°C for 24 hours.
-
-
MBEC Determination:
-
The MBEC is the lowest concentration of this compound that results in no visible growth (turbidity) in the recovery wells.[6]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation. Below are example tables populated with representative data for penicillin-class antibiotics against common biofilm-forming bacteria.
Table 1: Minimum Inhibitory Concentration (MIC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC) of Amoxicillin against Staphylococcus aureus.
| Parameter | Concentration (µg/mL) |
| MIC | 0.5 |
| MBIC | 4 |
| MBEC | > 512 |
Note: This is representative data. Actual values will vary depending on the bacterial strain and experimental conditions.
Table 2: Synergistic Activity of Penicillin G with a Biofilm-Disrupting Agent against Pseudomonas aeruginosa Biofilm.
| Treatment | Biofilm Viability (Log₁₀ CFU/mL) |
| Control (No Treatment) | 8.5 ± 0.3 |
| Penicillin G (256 µg/mL) | 6.2 ± 0.4 |
| Biofilm-Disrupting Agent (16 µg/mL) | 7.1 ± 0.2 |
| Penicillin G (8 µg/mL) + Biofilm-Disrupting Agent (16 µg/mL) | 3.1 ± 0.5 |
Note: This table illustrates the potential for synergistic effects, a crucial aspect of anti-biofilm drug development. Data is illustrative.[7]
Visualization of Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided to visualize key experimental workflows and biological pathways relevant to this research.
Caption: Experimental workflow for determining MIC, MBIC, and MBEC.
Caption: Simplified Agr quorum sensing pathway in S. aureus.
Caption: The role of extracellular DNA (eDNA) in biofilms.
Conclusion
The in vitro models and protocols described provide a robust framework for investigating the activity of this compound and other antimicrobial agents against bacterial biofilms. By determining the MIC, MBIC, and MBEC, researchers can gain a comprehensive understanding of a compound's potential to both prevent biofilm formation and eradicate established biofilms. The crystal violet assay offers a straightforward method for quantifying biofilm biomass, while more advanced techniques such as confocal laser scanning microscopy can provide detailed insights into biofilm structure and viability. Understanding the complex mechanisms of biofilm formation, such as quorum sensing and the role of eDNA, is crucial for developing novel anti-biofilm strategies. The provided diagrams offer a visual representation of these processes and the experimental workflow. While specific data for this compound is limited, the presented protocols and representative data for related compounds offer a solid foundation for future research in this critical area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antibacterial and Antibiofilm Effect of Amoxicillin and Mangifera indica L. Leaves Extract on Oral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining conditions for biofilm inhibition and eradication assays for Gram-positive clinical reference strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiofilm Activity and Synergistic Inhibition of Staphylococcus aureus Biofilms by Bactericidal Protein P128 in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Clinical Impact of Antibiotics for the Treatment of Pseudomonas aeruginosa Biofilm Infections [frontiersin.org]
- 7. Overcoming Multidrug Resistance and Biofilms of Pseudomonas aeruginosa with a Single Dual-Function Potentiator of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Profiling of Bacteria Treated with Pheneticillin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pheneticillin is a beta-lactam antibiotic that belongs to the penicillin class of drugs.[1][2] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[1][3][4] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][3] Understanding the global transcriptional response of bacteria to this compound treatment is crucial for elucidating mechanisms of action, identifying potential resistance determinants, and discovering novel drug targets.
This document provides detailed application notes and protocols for performing gene expression profiling of bacteria treated with this compound using RNA sequencing (RNA-seq). RNA-seq has become the preferred method for quantifying bacterial gene expression globally, offering high resolution and the ability to discover novel transcripts.[5][6][7]
Experimental Protocols
Bacterial Culture and this compound Treatment
This protocol outlines the steps for growing bacterial cultures and treating them with a sub-inhibitory concentration of this compound to elicit a transcriptional response without immediate cell death.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)
-
This compound potassium salt
-
Spectrophotometer
-
Incubator with shaking capabilities
-
Sterile culture tubes and flasks
Procedure:
-
Determine the Minimum Inhibitory Concentration (MIC): Prior to the gene expression experiment, determine the MIC of this compound for the bacterial strain using a standard broth microdilution or agar dilution method.
-
Starter Culture: Inoculate a single colony of the bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
Main Culture: The next day, dilute the overnight culture into a fresh flask of pre-warmed medium to an optical density at 600 nm (OD600) of 0.05.
-
Growth Phase: Incubate the main culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6).
-
This compound Treatment: Divide the culture into two equal volumes. To one flask, add this compound to a final concentration of 0.5 x MIC (experimental group). To the other flask, add an equivalent volume of sterile water or solvent used to dissolve this compound (control group).
-
Incubation: Continue to incubate both cultures for a defined period (e.g., 30, 60, or 120 minutes) to allow for a transcriptional response.
-
Harvesting: After the incubation period, immediately harvest the bacterial cells by centrifugation at 4°C. Decant the supernatant and flash-freeze the cell pellets in liquid nitrogen. Store the pellets at -80°C until RNA extraction.
RNA Extraction and Library Preparation
This protocol describes the isolation of high-quality total RNA from bacterial pellets and the subsequent preparation of sequencing libraries.
Materials:
-
RNA extraction kit suitable for bacteria (e.g., RNeasy Mini Kit, TRIzol)
-
DNase I, RNase-free
-
Ribosomal RNA (rRNA) depletion kit (e.g., Ribo-Zero)
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Agilent Bioanalyzer or equivalent for quality control
-
Qubit fluorometer or equivalent for quantification
Procedure:
-
RNA Extraction: Extract total RNA from the frozen bacterial pellets according to the manufacturer's instructions of the chosen RNA extraction kit. Include an on-column or in-solution DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the integrity and purity of the extracted RNA using an Agilent Bioanalyzer (RIN > 8.0 is recommended) and a NanoDrop spectrophotometer (A260/280 ratio of ~2.0 and A260/230 ratio of >1.8).
-
rRNA Depletion: Since bacterial total RNA is predominantly composed of rRNA (~95-98%), it is crucial to deplete rRNA to enrich for mRNA. Use a commercially available rRNA depletion kit following the manufacturer's protocol.
-
Library Preparation: Starting with the rRNA-depleted RNA, construct strand-specific RNA-seq libraries using a suitable library preparation kit.[6] This process typically involves:
-
RNA fragmentation
-
First-strand cDNA synthesis using reverse transcriptase and random primers
-
Second-strand cDNA synthesis, incorporating dUTP to achieve strand specificity
-
End repair, A-tailing, and ligation of sequencing adapters
-
PCR amplification to enrich for adapter-ligated fragments
-
-
Library Quality Control: Validate the size distribution and concentration of the final libraries using an Agilent Bioanalyzer and Qubit fluorometer.
RNA Sequencing and Bioinformatic Analysis
This section outlines the sequencing of the prepared libraries and the subsequent bioinformatic pipeline for data analysis.
Sequencing:
-
Pool the indexed libraries and sequence them on an Illumina platform (e.g., HiSeq, NextSeq) to generate single-end or paired-end reads of a desired length (e.g., 50-150 bp).
Bioinformatic Analysis Pipeline:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Employ tools such as Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases.
-
Read Alignment: Align the trimmed reads to the reference genome of the bacterial strain using a splice-aware aligner like STAR or Bowtie2.[8][9]
-
Read Counting: Quantify the number of reads mapping to each annotated gene using tools like HTSeq-count or featureCounts.[8]
-
Differential Gene Expression Analysis: Utilize packages like DESeq2 or edgeR to normalize the read counts and identify genes that are significantly differentially expressed between the this compound-treated and control samples.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, BioCyc) on the list of differentially expressed genes to identify over-represented biological functions and pathways.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical gene expression profiling experiment of Staphylococcus aureus treated with this compound.
Table 1: Top 10 Upregulated Genes in S. aureus Treated with this compound
| Gene | Gene Product | Log2 Fold Change | p-value | Function |
| vraR | Response regulator VraR | 4.2 | 1.5e-8 | Cell wall stress response |
| vraS | Histidine kinase VraS | 4.1 | 2.1e-8 | Cell wall stress response |
| pbp2a | Penicillin-binding protein 2a | 3.8 | 5.6e-7 | Peptidoglycan synthesis (resistance) |
| msrA | Methionine sulfoxide reductase A | 3.5 | 1.2e-6 | Oxidative stress response |
| sasF | S. aureus surface protein F | 3.2 | 4.8e-6 | Cell envelope biogenesis |
| sgtB | Serine-glycine transporter | 3.0 | 9.1e-6 | Peptidoglycan synthesis |
| fmtA | Methicillin resistance factor | 2.8 | 2.3e-5 | Cell wall modification |
| clpC | ATP-dependent Clp protease | 2.6 | 5.7e-5 | Protein quality control, stress response |
| graR | Response regulator GraR | 2.5 | 8.9e-5 | Cationic antimicrobial peptide resistance |
| graS | Histidine kinase GraS | 2.4 | 1.2e-4 | Cationic antimicrobial peptide resistance |
Table 2: Top 10 Downregulated Genes in S. aureus Treated with this compound
| Gene | Gene Product | Log2 Fold Change | p-value | Function |
| agrA | Accessory gene regulator A | -3.9 | 3.4e-8 | Quorum sensing, virulence |
| agrC | Accessory gene regulator C | -3.8 | 4.1e-8 | Quorum sensing, virulence |
| hla | Alpha-hemolysin | -3.5 | 8.2e-7 | Toxin production |
| icaA | Intercellular adhesion protein A | -3.2 | 1.5e-6 | Biofilm formation |
| icaD | Intercellular adhesion protein D | -3.1 | 2.0e-6 | Biofilm formation |
| sspA | Staphylococcal serine protease | -2.9 | 6.3e-6 | Virulence factor |
| cap5A | Capsule polysaccharide biosynthesis protein | -2.7 | 1.1e-5 | Capsule synthesis |
| cap5B | Capsule polysaccharide biosynthesis protein | -2.6 | 1.8e-5 | Capsule synthesis |
| fnbA | Fibronectin-binding protein A | -2.4 | 4.5e-5 | Adhesion |
| coa | Coagulase | -2.2 | 7.9e-5 | Virulence factor |
Table 3: Enriched KEGG Pathways for Differentially Expressed Genes
| Pathway ID | Pathway Name | p-value | Genes |
| sau02020 | Two-component system | 1.2e-6 | vraR, vraS, graR, graS, agrA, agrC |
| sau00550 | Peptidoglycan biosynthesis | 3.5e-5 | pbp2a, sgtB, fmtA |
| sau02040 | Staphylococcal aureus infection | 8.1e-4 | hla, fnbA, coa |
| sau02025 | Biofilm formation - S. aureus | 2.3e-3 | icaA, icaD |
Visualizations
Caption: Experimental workflow for gene expression profiling.
References
- 1. This compound (Phenethicillin) : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. What is this compound Potassium used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 8. Protocol for integrated analysis of bacterial RNA-seq and ChIP-seq data for establishing a co-expression network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application of Pheneticillin in Cell Culture Infection Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneticillin is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin family. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the binding of its beta-lactam ring to DD-transpeptidase, an enzyme crucial for the cross-linking of peptidoglycan, a major component of the cell wall.[1] This mechanism of action makes this compound, like other penicillins, most effective against Gram-positive bacteria, which possess a thick peptidoglycan layer.[1] In cell culture infection models, this compound can be a valuable tool for studying the efficacy of antibiotics against both extracellular and intracellular bacteria, although its intracellular penetration is generally considered to be limited.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in common cell culture infection models, particularly focusing on infections caused by Staphylococcus aureus. Due to the limited availability of specific quantitative data for this compound in the public domain, researchers are strongly encouraged to determine the optimal working concentrations and potential cytotoxicity for their specific cell lines and bacterial strains empirically.
Data Presentation
The following tables provide a general overview of expected Minimum Inhibitory Concentrations (MICs) for penicillin-class antibiotics against susceptible Staphylococcus aureus strains and a framework for determining the cytotoxicity of this compound. Note: These are representative values and must be experimentally determined for this compound.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Penicillin-Class Antibiotics against Staphylococcus aureus
| Antibiotic Class | Bacterial Strain | Reported MIC Range (µg/mL) | Reference |
| Penicillins | Methicillin-Susceptible S. aureus (MSSA) | 0.06 - >256 | General literature |
| Penicillins | Penicillin-Susceptible S. aureus (PSSA) | ≤ 0.125 | [2] |
Table 2: Framework for Determining this compound Cytotoxicity (IC50) in Mammalian Cell Lines
| Cell Line | Assay | Incubation Time (hours) | Endpoint | Example IC50 Data (General Antibiotics) |
| HeLa (Human cervical cancer) | MTT, Neutral Red Uptake | 24, 48, 72 | Cell Viability (%) | Not available for this compound |
| HepG2 (Human liver cancer) | MTT, LDH Release | 24, 48, 72 | Cell Viability (%), Cytotoxicity (%) | Not available for this compound |
| J774 (Mouse macrophage) | MTT, Trypan Blue Exclusion | 24, 48, 72 | Cell Viability (%) | Not available for this compound |
| THP-1 (Human monocytic) | MTT, ATP-based assay | 24, 48, 72 | Cell Viability (%) | Not available for this compound |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (bacteria, no antibiotic) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 2: Cytotoxicity Assay for this compound in Mammalian Cell Lines
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen mammalian cell line using an MTT assay.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2, J774)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics (if required for routine culture, but remove for the assay)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that reduces cell viability by 50%).
Protocol 3: In Vitro Macrophage Infection Model to Assess Intracellular Efficacy of this compound
This protocol details a method to evaluate the ability of this compound to kill intracellular S. aureus within macrophages.
Materials:
-
Macrophage cell line (e.g., J774 or differentiated THP-1)
-
Complete cell culture medium
-
Staphylococcus aureus culture
-
This compound
-
Gentamicin
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Cell Seeding: Seed macrophages in 24-well plates and allow them to adhere and reach the desired confluency.
-
Bacterial Infection:
-
Prepare an inoculum of S. aureus in the mid-logarithmic growth phase.
-
Infect the macrophages at a multiplicity of infection (MOI) of 10:1 (bacteria to cells) for 1-2 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria.
-
Add fresh medium containing a high concentration of an antibiotic that does not readily penetrate eukaryotic cells (e.g., gentamicin at 50-100 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.
-
-
This compound Treatment:
-
Wash the cells again with PBS to remove the gentamicin.
-
Add fresh medium containing various concentrations of this compound (typically based on its MIC). Include a no-treatment control.
-
-
Incubation: Incubate for a set period (e.g., 4, 8, or 24 hours).
-
Enumeration of Intracellular Bacteria:
-
At each time point, aspirate the medium and wash the cells with PBS.
-
Lyse the macrophages with sterile, cold water or a lysis buffer.
-
Perform serial dilutions of the lysate and plate on TSA plates.
-
Incubate the plates at 37°C for 24-48 hours and count the CFU to determine the number of viable intracellular bacteria.
-
-
Data Analysis: Compare the CFU counts from this compound-treated wells to the untreated control wells to determine the intracellular killing efficacy.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for macrophage infection model.
Caption: Logical flow for evaluating this compound.
References
Application Notes and Protocols: Development of Pheneticillin-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative drug delivery strategies to enhance the efficacy of existing antibiotics. Pheneticillin, a penicillin-class antibiotic, can benefit from nano-encapsulation to improve its stability, control its release, and potentially overcome resistance mechanisms. This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanoparticles, using solid lipid nanoparticles (SLNs) as a primary example. While specific data for this compound-loaded nanoparticles is limited, the following protocols are adapted from studies on closely related penicillin nanoparticles and are expected to be highly applicable.
Data Presentation: Physicochemical Properties of Penicillin-Loaded SLNs
The following table summarizes the typical quantitative data obtained during the characterization of penicillin-loaded solid lipid nanoparticles (SLNs). These values serve as a benchmark for the development of this compound-loaded nanoparticles.[1]
| Parameter | Value |
| Particle Size (PS) | 112.3 ± 11.9 nm |
| Polydispersity Index (PDI) | 0.212 ± 0.03 |
| Zeta Potential (ZP) | -27.6 ± 5.5 mV |
| Encapsulation Efficiency (EE) | 98.31 ± 1.2% |
| Drug Loading (DL) | 4.98 ± 0.05% (w/w) |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the synthesis of this compound-loaded SLNs using an ultrasonic dispersion technique, adapted from a method for preparing penicillin SLNs.[1]
Materials:
-
This compound potassium salt
-
Compritol® 888 ATO (solid lipid)
-
Lutrol® F68 (Poloxamer 188) (stabilizer)
-
Milli-Q water
Equipment:
-
Water bath
-
High-shear homogenizer (e.g., Ultra Turrax T-25)
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Heat 500 mg of Compritol® 888 ATO and 25 mg of this compound in a water bath to 80°C.
-
In a separate beaker, dissolve 300 mg of Lutrol® F68 in Milli-Q water heated to 80°C to prepare the stabilizer solution.
-
Add the hot stabilizer solution to the molten lipid-drug mixture.
-
Homogenize the resulting mixture using a high-shear homogenizer at 6000 rpm for 15 minutes.
-
Immediately follow with ultrasonic dispersion using a probe sonicator at 30% amplitude for 30 minutes.
-
Cool the resulting nanoemulsion to 20°C with gentle stirring to allow for the solidification of the lipid nanoparticles.
Characterization of this compound-Loaded SLNs
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Disperse the prepared this compound-loaded SLN suspension in deionized water.
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS90) to determine the particle size, PDI, and zeta potential.[1]
b. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
To separate the free, unencapsulated this compound, centrifuge the nanoparticle dispersion using a centrifugal filter device (e.g., Amicon® Ultra).
-
Quantify the amount of free this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100
-
DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
This protocol outlines a dialysis bag method to evaluate the in vitro release of this compound from the SLNs.[1][2]
Materials:
-
This compound-loaded SLN dispersion
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis bag (e.g., molecular weight cut-off of 3.5 kDa)
-
Magnetic stirrer
-
Incubator or water bath at 37°C
Procedure:
-
Accurately measure a specific volume of the this compound-loaded SLN dispersion (e.g., 1 mg of SLNs in 5 mL PBS) and place it inside a dialysis bag.
-
Seal the dialysis bag and immerse it in a beaker containing a larger volume of PBS (e.g., 30 mL), which serves as the release medium.
-
Place the beaker in a water bath shaker maintained at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Replenish the release medium with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound-loaded nanoparticles.
Caption: Conceptual pathway of this compound release from a nanoparticle and its action on a bacterial target.
References
- 1. Experimental Study on the Resistance of Synthetic Penicillin Solid Lipid Nanoparticles to Clinically Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Pheneticillin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and protocols for the identification and quantification of degradation products of pheneticillin. The information herein is designed to guide researchers in establishing robust stability-indicating analytical methods, essential for drug quality control and formulation development.
Introduction
This compound, a semisynthetic penicillin antibiotic, is susceptible to degradation under various environmental conditions, leading to the formation of products that may be inactive or potentially allergenic. Understanding the degradation pathways and quantifying the resulting impurities is crucial for ensuring the safety and efficacy of pharmaceutical products containing this compound. Forced degradation studies are a key component of this process, providing insights into the intrinsic stability of the drug substance and helping to develop and validate analytical methods capable of separating and quantifying the drug from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.
Key Degradation Pathways of this compound
The principal degradation pathway for this compound, like other β-lactam antibiotics, involves the hydrolysis of the β-lactam ring. This process is significantly influenced by pH. Under acidic conditions, this compound can rearrange to form phenethicillin penillic acid. In neutral or alkaline environments, the primary degradation product is pheneticillinoic acid. Enzymatic degradation by β-lactamases also leads to the formation of pheneticillinoic acid.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Forced degradation studies are performed to intentionally degrade the this compound drug substance under conditions more severe than accelerated stability testing.[1][2][3] This helps to generate potential degradation products and demonstrate the specificity of the analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound potassium salt in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to obtain a stock solution of 1 mg/mL.[2]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).
-
After incubation, cool the solution and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound drug substance to dry heat at 70°C in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).
-
Alternatively, heat the stock solution at 70°C.
-
After exposure, allow the sample to cool to room temperature, dissolve (if solid) and dilute with the mobile phase to a suitable concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photochemically stable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the solution with the mobile phase to a suitable concentration.
-
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound from its potential degradation products.
1. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of phosphate buffer (pH 4.5) and acetonitrile (e.g., 50:50 v/v). The exact ratio should be optimized for best separation. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
2. Preparation of Solutions:
-
Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the samples from the forced degradation studies with the mobile phase to a concentration within the linear range of the method.
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and the prepared sample solutions.
-
Record the chromatograms and determine the retention times and peak areas for this compound and its degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that in an unstressed control sample.
Protocol 3: LC-MS Analysis for Identification of Degradation Products
LC-MS is a powerful technique for the structural elucidation of unknown degradation products.
1. LC Conditions:
-
Utilize an HPLC or UPLC system with a C18 column, similar to the HPLC method described above. A gradient elution may be necessary to resolve complex mixtures of degradation products.
2. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to determine accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) should be used to obtain fragmentation patterns for structural elucidation.
3. Data Analysis:
-
Propose structures for the degradation products based on their accurate mass, isotopic pattern, and fragmentation spectra.
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | This compound Assay (%) | % Degradation | Major Degradation Products (Retention Time, min) |
| Control (Unstressed) | 24 h | 99.8 | 0.2 | - |
| 0.1 M HCl | 8 h | 85.2 | 14.8 | DP1 (t_R = 3.5), DP2 (t_R = 4.8) |
| 0.1 M NaOH | 4 h | 78.5 | 21.5 | DP3 (t_R = 5.2) |
| 3% H₂O₂ | 24 h | 92.1 | 7.9 | DP4 (t_R = 6.1) |
| Thermal (70°C) | 48 h | 90.5 | 9.5 | DP1 (t_R = 3.5), DP5 (t_R = 7.3) |
| Photolytic | 1.2 million lux hours | 95.3 | 4.7 | DP6 (t_R = 8.0) |
Note: The data presented in this table is representative and will vary depending on the specific experimental conditions.
Visualizations
References
- 1. Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting pheneticillin assay interference and variability
Welcome to the technical support center for pheneticillin assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and performance data to address common challenges such as assay interference and variability.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during this compound analysis using methods like High-Performance Liquid Chromatography (HPLC) and microbiological assays.
HPLC Assay Troubleshooting
Q1: Why are the retention times for my this compound peaks shifting or drifting?
A1: Retention time (RT) variability is a frequent issue in HPLC analysis. Several factors can be responsible:
-
Mobile Phase Composition: Inaccurate preparation or evaporation of volatile organic components can alter the mobile phase makeup, causing RT drift. Always prepare fresh mobile phase daily and keep reservoirs covered.[1]
-
Mobile Phase pH: The ionization state of this compound is sensitive to pH. A small change, even 0.1 pH units, can significantly alter retention time. Ensure the buffer is accurately prepared and stable.[1]
-
Column Temperature: Inconsistent column temperature is a major cause of RT fluctuation. A change of just 1°C can alter retention time by 1-2%. Using a column oven to maintain a stable temperature is critical.[1][2]
-
Flow Rate Instability: Fluctuations in the pump's flow rate will directly impact retention times. Ensure the pump is properly primed, degassed, and free of leaks.[1][2][3]
-
Column Equilibration: Insufficient equilibration time when changing mobile phases can lead to drifting retention times. Allow at least 20 column volumes of the new mobile phase to pass through before starting injections.[2]
Q2: What causes poor peak shape (tailing, fronting, or splitting) in my chromatogram?
A2: Asymmetrical peaks can compromise the accuracy of quantification. Common causes include:
-
Column Overload: Injecting too much sample or a sample that is too concentrated can lead to peak fronting. Try reducing the injection volume or diluting the sample.[1][4]
-
Column Degradation: Loss of stationary phase or contamination can cause peak tailing. This can happen if the column has exceeded its lifetime or has been exposed to harsh pH conditions. Replacing the column may be necessary.[1]
-
pH Mismatch: A significant difference in pH between the sample solvent and the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[1]
-
Contamination: Buildup of contaminants on the guard column or the analytical column inlet can lead to split peaks. Replace the guard column and try flushing the analytical column.[4]
Q3: I'm observing baseline noise or drift. What are the likely causes?
A3: A stable baseline is essential for accurate integration and quantification.
-
Air Bubbles: Air trapped in the pump, detector, or tubing is a common cause of baseline noise. Degas the mobile phase thoroughly and purge the pump.[2]
-
Contamination: A contaminated detector flow cell or the accumulation of impurities from the sample matrix can cause the baseline to drift. Flush the system with a strong solvent like isopropanol.[2][4]
-
Pump Issues: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline.[2][3]
-
Temperature Fluctuations: Unstable column temperature can lead to baseline drift. Use a column oven for consistent temperature control.[2]
Microbiological Assay Troubleshooting
Q1: Why am I seeing inconsistent or irregular zones of inhibition?
A1: Variability in inhibition zones in microbiological assays can be traced to several factors:
-
Inoculum Density: The concentration of the test microorganism must be standardized (e.g., using a McFarland standard). A non-uniform or overly dense inoculum can lead to smaller, less consistent zones.[1]
-
Agar Depth: Uneven agar depth in the petri plates will cause variations in antibiotic diffusion. Ensure plates are poured on a level surface to a uniform depth.[1]
-
Improper Disc/Cylinder Application: Ensure that antibiotic discs or cylinders are applied firmly and evenly to the agar surface to facilitate uniform diffusion.[1]
-
Inconsistent Incubation: Variations in incubator temperature or humidity can affect microbial growth rates and, consequently, the size of the inhibition zones. Use a calibrated incubator and ensure even temperature distribution.[1]
Q2: My standard curve is not linear or reproducible. What should I check?
A2: A reliable standard curve is fundamental for calculating the potency of the test sample.
-
Standard Degradation: this compound, like other beta-lactams, is susceptible to degradation. Ensure your standard stock solutions are stored correctly (typically refrigerated or frozen) and are not used beyond their stability period. Prepare fresh working dilutions on the day of the assay.[5]
-
Pipetting Errors: Inaccurate dilution of standards is a major source of error. Use calibrated pipettes and ensure proper technique.
-
Media Composition: Variations in the composition of the growth medium can affect the growth of the test organism and its susceptibility to the antibiotic. Use media from a consistent source and prepare it according to the manufacturer's instructions.
General & Sample-Related Issues
Q1: How can I minimize variability from sample handling and preparation?
A1: The stability of this compound is a critical factor. Beta-lactam antibiotics are known to be unstable, with degradation influenced by temperature, pH, and enzymes.[6]
-
Temperature: Process samples as quickly as possible. If analysis is delayed, store samples on ice or at 4°C for short-term storage (up to 24 hours for some penicillins) or at -80°C for long-term storage.[2][7] Avoid repeated freeze-thaw cycles.[6]
-
Sample Matrix: Components in the sample matrix (e.g., proteins in plasma, other compounds in formulations) can interfere with the assay. Use a robust sample clean-up procedure, such as protein precipitation or solid-phase extraction (SPE), to remove interfering substances.[6]
-
pH: The beta-lactam ring is susceptible to opening under acidic or basic conditions. Ensure that the pH of your sample and solutions remains in a stable range.[6]
Data & Performance Characteristics
Assay performance can be affected by sample storage conditions and the inherent precision of the analytical method. The following tables provide illustrative data for penicillin assays, which can serve as a benchmark for what to expect.
Table 1: Illustrative HPLC-UV Method Performance for Penicillins
This table summarizes typical validation parameters for HPLC-based analysis of penicillin antibiotics. While specific to the cited compounds, these values provide a general reference for a well-performing assay.
| Parameter | Penicillin G[8] | Amoxicillin, Oxacillin, etc.[6] | General Penicillins[9] |
| Linearity Range | N/A | N/A | 5 - 250 µg/mL |
| Limit of Detection (LOD) | 0.01 µg/mL | 3.3 - 6.6 ng | < 2 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | N/A | 2 - 5 µg/mL |
| Intra-day Precision (%CV) | N/A | < 10% | < 8% |
| Inter-day Precision (%CV) | N/A | < 10% | < 8% |
| Accuracy (Recovery %) | N/A | 91 - 103% | 92 - 111% |
CV: Coefficient of Variation. Data is compiled from assays on various penicillin compounds as this compound-specific validation data is limited.
Table 2: Stability of Beta-Lactam Antibiotics in Human Plasma
Analyte stability is crucial for minimizing pre-analytical variability. This table shows the stability of several common beta-lactam antibiotics under different storage conditions.[2][7]
| Storage Condition | Benzylpenicillin (Penicillin G) | Piperacillin | Meropenem | Ceftriaxone |
| Room Temperature (~23°C) | Unstable after ~6-12h | Unstable after ~6-12h | Stable up to 24h | Stable up to 24h |
| Refrigerated (4-6°C) | Stable up to 24h | Stable up to 24h | Stable up to 72h | Stable up to 1 week |
| Frozen (-20°C) | Unstable within 1-3 weeks | Unstable within 1-3 weeks | Unstable within 1-3 weeks | Unstable within 1-3 weeks |
| Frozen (-80°C) | Stable for 12 months | Stable for 6 months | Stable for 12 months | Stable for 12 months |
Note: "Stable" is generally defined as having >85-90% of the initial concentration remaining. For maximum stability, especially for long-term storage, -80°C is recommended.[7]
Key Experimental Protocols
Protocol 1: HPLC-UV Assay for this compound Quantification
This protocol provides a general methodology for quantifying this compound in a sample matrix. Optimization will be required for specific applications.
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of acetonitrile containing 0.1% formic acid.[10]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.
-
Transfer the reconstituted sample to an HPLC vial for injection.
-
-
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength appropriate for this compound (e.g., 230 nm).[11]
-
-
Analysis
-
Prepare a calibration curve by spiking known concentrations of this compound standard into a blank matrix.
-
Process the standards and quality control (QC) samples using the same sample preparation procedure as the unknown samples.
-
Inject the processed standards, QCs, and samples onto the HPLC system.
-
Integrate the peak area of this compound and quantify the unknown samples against the calibration curve.
-
Protocol 2: Microbiological Cylinder-Plate Assay
This method determines antibiotic potency by measuring the zone of growth inhibition of a susceptible microorganism.
-
Preparation of Media and Inoculum
-
Prepare nutrient agar according to the manufacturer's instructions and sterilize.[8]
-
Prepare a standardized inoculum of a susceptible test organism (e.g., Staphylococcus aureus) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Cool the sterile agar to 45-50°C. Add the standardized inoculum to the molten agar and mix gently.
-
Pour the inoculated agar into sterile, level petri plates to a uniform depth. Allow to solidify completely.
-
-
Preparation of Standards and Samples
-
Prepare a stock solution of this compound reference standard.
-
On the day of the assay, create a series of at least five sequential dilutions for the standard curve.[5]
-
Prepare the unknown sample to have an assumed potency that falls within the range of the standard curve.
-
-
Assay Procedure
-
Measurement and Calculation
-
After incubation, measure the diameter of the zone of inhibition for each well.
-
Plot the logarithm of the standard concentrations against the measured zone diameters to create a standard curve.
-
Determine the concentration of the unknown sample by interpolating its zone diameter on the standard curve.
-
Visual Guides & Workflows
This compound Assay Workflow
The following diagram illustrates a typical workflow for a this compound assay, highlighting key stages where variability can be introduced.
HPLC Troubleshooting Logic
This diagram provides a logical flowchart to diagnose and resolve common issues encountered during HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Describing Assay Precision – Reciprocal of Variance is correct, not CV percent: its use should significantly improve laboratory performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a validated HPLC method for the determination of four penicillin antibiotics in pharmaceuticals and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preanalytical Stability of Flucloxacillin, Piperacillin, Tazobactam, Meropenem, Cefalexin, Cefazolin, and Ceftazidime in Therapeutic Drug Monitoring: A Structured Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatogram Detail [sigmaaldrich.com]
- 9. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Eight β-Lactam Antibiotics, Amoxicillin, Cefazolin, Cefepime, Cefotaxime, Ceftazidime, Cloxacillin, Oxacillin, and Piperacillin, in Human Plasma by Using Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pheneticillin Stability in Culture Media
Welcome to the technical support center for optimizing the stability of pheneticillin in different culture media. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in culture media?
A1: The primary cause of degradation for this compound, a β-lactam antibiotic, is the hydrolysis of its β-lactam ring. This chemical reaction leads to the loss of antibacterial activity. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the composition of the culture medium.[1][2][3]
Q2: How does the pH of the culture medium affect this compound stability?
A2: this compound, like other penicillins, is most stable in the neutral pH range, typically between 6.0 and 7.5.[4] In acidic conditions (pH below 5.0) or alkaline conditions (pH above 8.0), the degradation rate increases significantly.[5][6][7] It is crucial to monitor and control the pH of your culture medium throughout your experiment, as bacterial metabolism can often lead to pH shifts.
Q3: What role does temperature play in the stability of this compound?
A3: Temperature is a critical factor in the stability of this compound. Storage at higher temperatures accelerates the rate of degradation. For instance, many β-lactam antibiotics show a significant loss of potency within hours at 37°C, a common incubation temperature for bacterial cultures.[8][9] For short-term storage of prepared media, refrigeration at 4-6°C is recommended, and for long-term storage of stock solutions, freezing at -80°C is advisable.[10]
Q4: Can components of the culture medium itself affect this compound stability?
A4: Yes, certain components within complex culture media can impact the stability of β-lactam antibiotics. For example, the presence of transition metals can accelerate degradation.[8] Rich media may also contain enzymes or other reactive molecules that can contribute to the breakdown of the antibiotic.[11] It is important to consider the specific composition of your medium when troubleshooting stability issues.
Q5: How can I determine the stability of this compound in my specific culture medium?
A5: The most reliable way to understand the stability of this compound in your experimental setup is to perform a stability study under your specific conditions. This can be done using analytical methods like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the active drug over time, or through a bioassay to assess its biological activity.[8][12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of antibiotic activity during a long-term experiment (e.g., >24 hours). | This compound is degrading over time at the incubation temperature. | 1. Refresh the medium: For long-term experiments, consider periodically replacing the culture medium with fresh, antibiotic-containing medium. 2. Optimize conditions: If possible, adjust the pH of the medium to be within the optimal range for penicillin stability (pH 6.0-7.5) without negatively impacting bacterial growth.[8] 3. Lower incubation temperature: If your experimental design allows, a lower incubation temperature may slow degradation.[8] |
| Inconsistent results between experimental replicates. | Variability in media preparation, storage, or handling of this compound stock solutions. | 1. Standardize protocols: Ensure consistent timing and procedures for adding this compound to the medium. 2. Proper stock solution handling: Prepare stock solutions in a suitable buffer, aliquot, and store at -80°C to avoid repeated freeze-thaw cycles.[10] 3. Use fresh plates/media: Avoid using selective plates or media that have been stored for extended periods, as the antibiotic may have degraded.[13] |
| Observed bacterial growth at expected inhibitory concentrations. | The actual concentration of active this compound is lower than anticipated due to degradation. | 1. Perform a stability check: Use HPLC or a bioassay to determine the degradation rate of this compound in your medium under your experimental conditions.[8][12] 2. Adjust initial concentration: Based on the degradation rate, you may need to use a higher initial concentration to maintain the desired effective concentration over the course of the experiment. |
Data on Beta-Lactam Stability
| Antibiotic | Medium | Temperature (°C) | pH | Approximate Half-life |
| Mecillinam | MOPS-based medium | 37 | 7.4 | ~2 hours[8][9] |
| Mecillinam | Luria-Bertani (LB) | 37 | ~7.0 | ~4-5 hours[8][9] |
| Mecillinam | MOPS-based medium | 37 | 6.5 | ~6 hours[8] |
| Aztreonam | MOPS-based medium | 37 | 7.4 | >6 hours[8][9] |
| Cefotaxime | MOPS-based medium | 37 | 7.4 | >6 hours[8][9] |
| Benzylpenicillin | Saline | 37 | Not specified | Significant degradation within 12-24 hours[5] |
| Benzylpenicillin (buffered with citrate) | Saline | 37 | Not specified | Improved stability, with ~6.5% degradation over 24 hours[5] |
Experimental Protocols
Protocol 1: Determination of this compound Stability using HPLC
This protocol outlines a method to quantify the concentration of this compound in a culture medium over time.
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or a buffer at neutral pH). Create a series of standard solutions of known concentrations by diluting the stock solution with the culture medium to be tested.
-
Sample Preparation: Add this compound to the culture medium to the desired experimental concentration. Distribute the medium into sterile, sealed containers.
-
Incubation: Incubate the samples under the same conditions as your experiment (e.g., 37°C with shaking).
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from a sample container. Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching solution if necessary.
-
HPLC Analysis:
-
Thaw the samples and standards.
-
Centrifuge the samples to remove any precipitates or bacterial cells.
-
Analyze the supernatant and the standard solutions using a validated RP-HPLC method.[12]
-
The mobile phase and column specifications will need to be optimized for this compound. A C18 column is often used for penicillins.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Bioassay for Assessing this compound Activity
This protocol provides a method to determine the biological activity of this compound that remains in the culture medium over time.
-
Preparation of Aged Media: Prepare your culture medium with the desired concentration of this compound. Incubate this medium under your experimental conditions for various lengths of time (e.g., 0, 4, 8, 12, 24 hours).
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of a susceptible bacterial strain (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Perform a serial dilution of each "aged" medium sample.
-
Inoculate each dilution with the prepared bacterial suspension.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis: The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth. An increase in the MIC of the aged media compared to the freshly prepared medium indicates a loss of antibiotic activity.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Experimental workflow for HPLC-based stability testing.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. Stability of potassium phenethicillin. I. Kinetics of degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing Stability and Investigating Target Attainment of Benzylpenicillin in Outpatient Parenteral Antimicrobial Therapy: Insights from In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. Bacterial cultivation media and antibiotics [qiagen.com]
pheneticillin degradation kinetics under varying pH and temperature
Welcome to the Technical Support Center for Pheneticillin Stability Studies. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols for researchers studying the degradation kinetics of this compound under varying pH and temperature conditions.
Q1: What is the general stability profile of this compound in aqueous solutions?
This compound, like other β-lactam antibiotics, is susceptible to degradation in aqueous solutions. The rate and pathway of degradation are primarily influenced by pH and temperature. Generally, this compound exhibits maximum stability in the mid-acidic pH range (around pH 4-6).[1][2] Degradation accelerates significantly in highly acidic (pH < 3) and neutral to alkaline (pH > 7) conditions.[1][3][4] Increased temperature consistently increases the degradation rate across all pH levels, following the principles of the Arrhenius equation.[5][6][7][8]
Q2: How do pH and temperature quantitatively affect penicillin degradation?
The degradation of penicillins typically follows pseudo-first-order kinetics. The rate of degradation is highly dependent on both pH and temperature. Acidic conditions can lead to the formation of penilloic acid, while neutral or alkaline conditions primarily yield penicilloic acid.[3]
Table 1: Effect of pH on Penicillin G Degradation Rate Constant (k) at Various Temperatures
| Temperature (°C) | k (min⁻¹) at pH 4.0 | k (min⁻¹) at pH 7.0 | k (min⁻¹) at pH 10.0 |
| 80 | 0.0215 | 0.0039 | 0.0485 |
| 90 | 0.0542 | 0.0071 | 0.1010 |
| 100 | 0.1603 | 0.0129 | 0.2017 |
| Data derived from studies on Penicillin G, which serves as a model for penicillin degradation kinetics.[1] |
Table 2: Effect of pH on Penicillin G Half-Life (t½) at 100°C
| pH | Half-Life (t½) in minutes |
| 4.0 | ~4.3 |
| 6.0 | ~120 |
| 8.0 | ~18 |
| 10.0 | ~3.4 |
| Data calculated from rate constants for Penicillin G, illustrating the U-shaped stability curve.[1] |
Q3: How can I design an experiment to study this compound degradation kinetics?
A well-designed experiment is crucial for obtaining reliable kinetic data. This involves precise control of pH and temperature, accurate sample measurement, and a robust analytical method. Below is a detailed protocol for a typical forced degradation study.
Experimental Protocol: this compound Kinetic Study
-
Preparation of Stock Solution:
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Accurately weigh and dissolve this compound potassium salt in deionized water or an appropriate buffer to create a concentrated stock solution (e.g., 1 mg/mL).[3]
-
-
Preparation of Reaction Buffers:
-
Initiation of Degradation Study:
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For each condition (a specific pH and temperature), add a known volume of the this compound stock solution to a larger volume of the pre-equilibrated buffer in a sealed container.
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For temperature studies, place the reaction vessels in a temperature-controlled water bath or incubator.[3]
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The final concentration should be suitable for the chosen analytical method.
-
-
Sampling:
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At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. The sampling frequency should be adjusted based on the expected degradation rate.
-
Immediately quench the reaction to prevent further degradation. This can be done by diluting the sample in the mobile phase and/or refrigerating it.
-
-
Sample Analysis:
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Data Analysis:
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Plot the natural logarithm of the this compound concentration (ln[C]) versus time.
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For a first-order reaction, this plot will be linear. The negative slope of this line represents the apparent first-order rate constant (k).
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Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
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Below is a diagram illustrating the experimental workflow.
Q4 (Troubleshooting): My observed degradation rate is much faster/slower than expected. What are potential causes?
Discrepancies in degradation rates can arise from several factors:
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Incorrect pH: The pH of the buffer solution is critical. Calibrate your pH meter before use and verify the final pH of the reaction mixture.
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Temperature Fluctuations: Ensure your water bath or incubator maintains a stable temperature. Even small variations can significantly alter reaction rates.[12][13]
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Buffer Effects (General Acid-Base Catalysis): The components of the buffer itself can catalyze the degradation reaction. For instance, phosphate and acetate buffers can have catalytic effects.[2] This is why reporting the buffer composition and concentration is crucial.
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Ionic Strength: While often a secondary effect, high ionic strength can influence reaction rates. Maintain a consistent ionic strength across experiments for comparability.[5][7]
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Impurities: The presence of metal ions or other catalytic impurities in the reagents or glassware can accelerate degradation.[1][14]
Q5 (Troubleshooting): What is the recommended analytical method for quantifying this compound and its degradants?
The most widely used and recommended method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][11][15] This technique is considered a stability-indicating method because it can separate the intact drug from its degradation products, ensuring accurate quantification of the parent compound.
Typical HPLC Parameters for Penicillin Analysis:
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Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[10]
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Mobile Phase: A mixture of an aqueous buffer (like phosphate or acetate buffer) and an organic solvent (like acetonitrile or methanol).[15]
-
Flow Rate: Typically 1.0 mL/min.[10]
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Column Temperature: Maintained at a constant temperature, often around 30°C, for reproducibility.[3][10]
Q6: What are the primary degradation pathways for penicillins like this compound?
The core of penicillin's instability is the strained β-lactam ring, which is susceptible to nucleophilic attack. The two primary non-enzymatic degradation pathways are dependent on pH:
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Acid-Catalyzed Hydrolysis: Under acidic conditions, this compound undergoes a series of rearrangements, ultimately leading to products like penilloic acid.[3]
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Base-Catalyzed (Alkaline) Hydrolysis: In neutral to alkaline solutions, the β-lactam ring is directly attacked by hydroxide ions, opening the ring to form the inactive penicilloic acid.[3]
The diagram below illustrates the influence of pH on these degradation pathways.
References
- 1. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. so05.tci-thaijo.org [so05.tci-thaijo.org]
- 5. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Kinetic study on the degradation of penicillin potassium at different temperature and relative humidity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cetjournal.it [cetjournal.it]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity [mdpi.com]
- 15. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
overcoming low recovery of pheneticillin during sample preparation
Welcome to the Technical Support Center for pheneticillin analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the sample preparation of this compound, with a focus on addressing issues related to low recovery.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound during sample preparation?
A1: Low recovery of this compound can stem from several factors, primarily related to its chemical instability and interactions with the sample matrix. Key reasons include:
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pH-dependent instability: this compound, like other penicillins, is susceptible to degradation in acidic and alkaline conditions. The β-lactam ring is prone to hydrolysis, leading to the formation of inactive penicilloic acids.
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Temperature sensitivity: Elevated temperatures during sample processing and storage can accelerate the degradation of this compound.
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Improper sample handling and storage: Delays in processing, exposure to light, and repeated freeze-thaw cycles can contribute to analyte loss.
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Suboptimal extraction procedure: The choice of extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) and the optimization of its parameters are crucial for achieving high recovery.
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Matrix effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or ionize the analyte in a way that reduces its retention on a solid-phase extraction column.
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: To minimize degradation, it is crucial to control the pH and temperature throughout the sample preparation process. It is recommended to work with samples on an ice bath and to adjust the pH of the sample to a neutral range (around pH 6-7) as quickly as possible.[1] Avoid prolonged exposure to strong acids or bases. For long-term storage, samples should be kept at -70°C.[2]
Q3: Which sample preparation method is best for this compound?
A3: The "best" method depends on the sample matrix, the required limit of quantification, and the available equipment.
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Protein Precipitation (PPT) is a simple and fast method suitable for initial screening but may result in a less clean extract and potential matrix effects.
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Liquid-Liquid Extraction (LLE) can provide a cleaner extract than PPT but requires careful optimization of the solvent and pH.
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Solid-Phase Extraction (SPE) is often considered the gold standard for achieving high purity and concentration of the analyte, leading to better sensitivity and reduced matrix effects.
Troubleshooting Guides
Low Recovery after Protein Precipitation
Problem: You are experiencing low this compound recovery after performing a protein precipitation step.
| Possible Cause | Troubleshooting Step |
| Co-precipitation of this compound | Optimize the ratio of precipitating solvent (e.g., acetonitrile) to plasma. A 3:1 ratio is a common starting point.[3][4] |
| Ensure thorough vortexing immediately after adding the solvent to create a fine protein precipitate. | |
| Consider using a colder solvent to enhance protein precipitation. | |
| Incomplete Precipitation of Proteins | Increase the volume of the precipitating solvent. |
| Ensure the solvent is of high purity. | |
| Centrifuge at a higher speed or for a longer duration to ensure complete pelleting of proteins. | |
| Degradation during Precipitation | Perform the precipitation on ice and minimize the time the sample is at room temperature. |
Low Recovery after Liquid-Liquid Extraction (LLE)
Problem: Your LLE protocol is yielding low this compound recovery.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | This compound is an acidic drug. Adjust the pH of the aqueous sample to be at least 2 pH units below its pKa to ensure it is in its neutral, more organic-soluble form. For penicillins, a pH of around 2-4 is often used for extraction into an organic solvent.[5][6] |
| Inappropriate Organic Solvent | Use a water-immiscible organic solvent that has a good affinity for this compound. Ethyl acetate and butyl acetate are commonly used for penicillin extraction.[7][8] |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can help to break up emulsions. |
| Incomplete Extraction | Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 1 mL instead of 1 x 3 mL) to improve extraction efficiency. |
Low Recovery after Solid-Phase Extraction (SPE)
Problem: You are observing low recovery of this compound from your SPE cartridges.
| Possible Cause | Troubleshooting Step |
| Analyte Breakthrough during Loading | The sample pH may be incorrect, causing the analyte to be in its ionized form and have a lower affinity for the reversed-phase sorbent. Acidify the sample before loading. |
| The loading flow rate may be too high. A slower flow rate allows for better interaction between the analyte and the sorbent.[9][10] | |
| Analyte Loss during Washing | The wash solvent may be too strong, causing the analyte to be prematurely eluted. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).[11][12][13] |
| Incomplete Elution | The elution solvent may be too weak to disrupt the interaction between this compound and the sorbent. Increase the organic solvent percentage in the elution solvent. |
| The pH of the elution solvent may need adjustment. For an acidic compound like this compound retained on a reversed-phase column, a more basic elution solvent can help to ionize it and facilitate elution. | |
| Irreversible Binding to Sorbent | This is less common but can occur. Consider trying a different type of SPE cartridge (e.g., a different chemistry or a different brand). |
Quantitative Data Summary
The following tables summarize expected recovery rates for this compound and structurally similar penicillins using different sample preparation methods. Please note that specific recovery can vary depending on the exact experimental conditions and the biological matrix.
Table 1: Protein Precipitation Recovery
| Analyte | Matrix | Precipitating Solvent | Typical Recovery (%) | Reference |
| Various Drugs | Plasma | Acetonitrile | >80 | [3][4] |
| Various Drugs | Plasma | Trichloroacetic Acid | >92 | [14] |
| Various Drugs | Plasma | Zinc Sulfate | >91 | [14] |
Note: Specific data for this compound is limited. The data presented is for general protein precipitation efficiency.
Table 2: Liquid-Liquid Extraction Recovery
| Analyte | Matrix | Extraction Solvent | pH | Typical Recovery (%) | Reference |
| Penicillin G | Fermentation Broth | n-Butyl Acetate | 2.0-5.0 | ~95.5 | [15] |
| Penicillin V | Plasma | Not Specified | Not Specified | 94.8 | [16] |
| Various Natural Products | Water | Ethyl Acetate | 4.0-8.5 | 15-70 | [17] |
Table 3: Solid-Phase Extraction Recovery
| Analyte | Matrix | SPE Cartridge | Typical Recovery (%) | Reference |
| Penicillin V | Culture Filtrate | Amberlite XAD4 | 80-85 | [1] |
| Four Penicillins | Biological Samples | RP-8 | 91-103 | [18] |
| Seven Penicillins | Bovine Plasma | Lichrolut RP-18 | 85.7-113.5 | [19] |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
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To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction
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To 500 µL of plasma sample, add an internal standard and acidify to approximately pH 3 with a suitable acid (e.g., 1M HCl).
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Add 1.5 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
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Transfer the upper organic layer to a clean tube.
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Repeat the extraction (steps 2-5) one more time with a fresh 1.5 mL of ethyl acetate and combine the organic layers.
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Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (Reversed-Phase)
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Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7).
-
Loading: Acidify the plasma sample (e.g., 500 µL) to approximately pH 3 and load it onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
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Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
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Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
This compound Degradation Pathway
Caption: Simplified degradation pathway of this compound.
General Sample Preparation Workflow
Caption: Overview of sample preparation workflows for this compound analysis.
Troubleshooting Logic for Low SPE Recovery
Caption: Troubleshooting flowchart for low SPE recovery.
References
- 1. An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of penicillin antibiotic residues in meat during storage. Ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction process of penicillin using ethyl acetate solvent extraction method [tieiextraction.com]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 11. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 12. specartridge.com [specartridge.com]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative bioavailability study of two phenoxymethylpenicillin potassium tablet formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nva.sikt.no [nva.sikt.no]
- 18. Development of a validated HPLC method for the determination of four penicillin antibiotics in pharmaceuticals and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Absorption and decomposition of potassium‐35S‐phenoxymethyl penicillin | Semantic Scholar [semanticscholar.org]
identifying and mitigating matrix effects in pheneticillin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate matrix effects during the analysis of pheneticillin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3]
Q2: My this compound signal is inconsistent and lower than expected. Could this be ion suppression?
A2: Yes, inconsistent and suppressed signals are classic signs of matrix effects, specifically ion suppression. This happens when matrix components co-elute with this compound and compete for the available charge during the ionization process, reducing the number of this compound ions that reach the detector. This is a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) as it can lead to an underestimation of the analyte's concentration.[1][4]
Q3: What are the most common sources of matrix effects when analyzing biological samples like plasma or urine?
A3: In biological fluids, major sources of matrix effects include phospholipids, salts, proteins, and endogenous metabolites.[5] Phospholipids are a primary concern in plasma and serum samples. The composition of urine can vary significantly, and its pH, density, and ionic strength can all contribute to matrix effects.
Q4: How can I perform a quick qualitative check for the presence of matrix effects in my this compound assay?
A4: The post-column infusion method is a rapid and effective way to qualitatively identify regions in your chromatogram where ion suppression or enhancement occurs.[1][6] This technique involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column while injecting a blank matrix extract.[1] Dips or rises in the baseline signal of the infused standard indicate at which retention times matrix components are causing interference.[1]
Q5: Is this compound stable during typical sample preparation procedures?
A5: Like other penicillin-based antibiotics, this compound contains a β-lactam ring that is susceptible to degradation, primarily through hydrolysis.[7][8] This degradation is highly dependent on pH and temperature.[9][10] this compound is most stable in neutral pH conditions (around pH 6.0-7.5) and degrades in acidic or alkaline environments.[8] Therefore, it is crucial to control the pH and temperature throughout the sample extraction and storage process to prevent the loss of your analyte.
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy in this compound quantification across different samples.
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Question: My calibration curve is linear in a pure solvent, but when I analyze different batches of plasma samples, the results are highly variable. Why is this happening?
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Answer: This issue is often caused by "relative" matrix effects, where the degree of ion suppression or enhancement varies from one biological sample to another.[11] To compensate for this variability, the use of a suitable internal standard (IS) is the most recognized and effective technique.[1]
Solution: Employ a Stable Isotope-Labeled Internal Standard
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Ideal Choice: A stable isotope-labeled (SIL) version of this compound is the "gold standard" for an internal standard.[1] SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, allowing for a consistent analyte-to-IS ratio and more reliable quantification.
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Alternative: If a SIL-IS is unavailable, a structural analog that elutes very close to this compound can be used, though it may not compensate for matrix effects as effectively.
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Procedure: Spike all samples, calibration standards, and quality controls with a constant concentration of the internal standard early in the sample preparation process. The calibration curve should be constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.[12]
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Problem 2: Low signal intensity and poor sensitivity for this compound.
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Question: I'm having trouble achieving the required limit of quantification (LOQ) for this compound. My signal-to-noise ratio is very low. What steps can I take to improve sensitivity?
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Answer: Low signal intensity is frequently a result of significant ion suppression from the sample matrix. The solution is to either remove the interfering components from the matrix or chromatographically separate them from your analyte.
Solution 1: Optimize Sample Preparation
Improving the sample cleanup process is one of the most effective ways to reduce matrix effects.[13]
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Technique Description Advantages Disadvantages Protein Precipitation (PPT) A simple method where a solvent like acetonitrile is added to precipitate proteins.[13] Fast and easy. Non-selective; many interfering substances, like phospholipids, remain in the supernatant, often leading to significant matrix effects.[3] Liquid-Liquid Extraction (LLE) Separates this compound from matrix components based on differential solubility between two immiscible liquids.[13] Can provide a cleaner extract than PPT. The pH of the aqueous matrix can be adjusted to optimize the extraction of this compound.[13] Can be labor-intensive and may require optimization of solvents and pH. Solid-Phase Extraction (SPE) A highly effective technique that uses a solid sorbent to selectively adsorb this compound, while matrix components are washed away. Provides excellent sample cleanup, significantly reducing matrix effects and improving sensitivity.[3] More time-consuming and costly; requires method development to select the appropriate sorbent and optimize wash/elution steps. Solution 2: Modify Chromatographic Conditions
Optimizing your LC method can separate this compound from co-eluting interferences.[6]
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Adjust Gradient: Modify the mobile phase gradient to increase the separation between your analyte and the regions of ion suppression identified by the post-column infusion experiment.
-
Change Column Chemistry: Experiment with a different stationary phase (e.g., C18, Phenyl-Hexyl) that may offer different selectivity for this compound and the interfering matrix components.
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Extend Run Time: A longer chromatographic run can improve the resolution between peaks, preventing co-elution.[14]
-
Key Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This method identifies retention time windows where matrix components cause ion suppression or enhancement.[1][6]
Methodology:
-
Setup: Use a T-connector to introduce a constant flow of a this compound standard solution (e.g., 50 ng/mL) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Equilibration: Infuse the this compound solution until a stable signal baseline is achieved in the mass spectrometer.
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Injection: Inject a blank matrix sample that has been subjected to your standard sample preparation procedure.
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Analysis: Monitor the this compound-specific MS/MS transition. A drop in the baseline signal indicates ion suppression, while a rise indicates ion enhancement. The retention time of these signal changes corresponds to the elution of interfering matrix components.
Caption: Workflow for Post-Column Infusion Experiment.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This method, often called the "Matuszewski method," provides a quantitative measure of the matrix effect.[5]
Methodology:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard of this compound in a pure solvent (e.g., mobile phase) at a specific concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix. After the final extraction step, spike the clean extract with this compound to the same concentration as Set A.
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Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound before the extraction process begins, at the same concentration as Set A.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculations: Use the mean peak areas from each set to calculate the Matrix Factor (MF) and Recovery (RE).
Table 2: Formulas for Calculating Matrix Factor and Recovery
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) % | (Peak Area of Set B / Peak Area of Set A ) * 100 | - MF = 100%: No matrix effect. - MF < 100%: Ion suppression.[5] - MF > 100%: Ion enhancement.[5] |
| Recovery (RE) % | (Peak Area of Set C / Peak Area of Set B ) * 100 | Measures the efficiency of the extraction process. |
| Overall Process Efficiency % | (Peak Area of Set C / Peak Area of Set A ) * 100 | Combines the effects of extraction efficiency and matrix effects. |
Caption: Experimental design for quantitative matrix effect assessment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of Penicillinic Antibiotics and β-Lactamase Enzymatic Catalysis in a Biomimetic Zn-Based Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stability of potassium phenethicillin. I. Kinetics of degradation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin Stability In Different Buffer Solutions | Researchomatic [researchomatic.com]
- 11. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. welch-us.com [welch-us.com]
Technical Support Center: Strategies to Prevent Pheneticillin Degradation in Stock Solutions
For researchers, scientists, and drug development professionals utilizing pheneticillin, maintaining the integrity of stock solutions is paramount for reproducible and accurate experimental outcomes. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to mitigate the degradation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
A1: The primary cause of this compound degradation is the hydrolysis of its β-lactam ring. This four-membered ring is chemically reactive and susceptible to cleavage by water, which leads to the loss of the compound's antibacterial activity. The rate of this hydrolysis is significantly influenced by pH, temperature, and the presence of certain enzymes or metal ions.
Q2: What is the optimal pH range for storing this compound stock solutions?
A2: this compound, like other penicillins without a side-chain amino group, exhibits maximum stability in a slightly acidic to neutral pH range, typically between pH 6.0 and 7.0. Both acidic (below pH 5.5) and alkaline (above pH 7.5) conditions accelerate the degradation process. For instance, the degradation of penicillins follows pseudo-first-order kinetics, and the rate constant significantly increases as the pH moves away from the optimal range.[1]
Q3: What are the recommended temperatures for storing this compound stock solutions?
A3: For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing the stock solution at -20°C or -80°C is crucial. It is important to aliquot the stock solution into smaller, single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can also contribute to degradation. Studies on other β-lactams have shown a significant loss of potency over time even at refrigerated temperatures, highlighting the importance of frozen storage for long-term stability.
Q4: How does the choice of solvent affect this compound stability?
A4: this compound potassium, the salt form, is very soluble in water.[2][3] While aqueous solutions are common, the presence of water is the primary driver of hydrolysis. For very long-term storage, using anhydrous dimethyl sulfoxide (DMSO) can be a better option as it minimizes the presence of water. However, it is crucial to use high-purity, anhydrous DMSO and to be aware that some residual water can still be present. The solubility of this compound in ethanol is lower than in water or DMSO.
Q5: Should this compound stock solutions be protected from light?
A5: Yes, it is good practice to protect this compound stock solutions from light. While specific photostability data for this compound is not extensively available, many penicillins are known to be sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Therefore, storing stock solutions in amber vials or wrapping the containers in foil is a recommended precautionary measure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of antibacterial activity in experiments | This compound degradation in the stock solution. | 1. Prepare a fresh stock solution. 2. Verify the pH of the stock solution and adjust to the optimal range (pH 6.0-7.0) using appropriate buffers if necessary. 3. Ensure proper storage conditions (frozen at -20°C or -80°C for long-term storage). 4. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Precipitate formation in frozen stock solution upon thawing | Poor solubility at low temperatures or concentration exceeding solubility limit. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate does not redissolve, consider preparing a more dilute stock solution. 3. Ensure the solvent used is appropriate and of high purity. |
| Inconsistent experimental results | Gradual degradation of the stock solution over time. | 1. Implement a routine of preparing fresh stock solutions at regular intervals (e.g., every 1-2 months for frozen stocks). 2. Perform a stability check of a new batch of stock solution using a validated analytical method (e.g., HPLC) to establish its shelf-life under your specific storage conditions. |
Data Presentation
Table 1: Solubility of this compound Potassium
| Solvent | Solubility | Reference |
| Water | Very soluble | [2][3] |
| Ethanol | Sparingly soluble | [4] |
| DMSO | Soluble | Inferred from general antibiotic storage protocols |
Table 2: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Recommendation |
| pH | Most stable at pH 6.0-7.0. Degrades faster in acidic or alkaline conditions. | Buffer stock solutions to the optimal pH range if necessary. |
| Temperature | Degradation rate increases with temperature. | Store long-term at -20°C or -80°C. Use refrigeration (2-8°C) for short-term storage only. |
| Solvent | Water is the reactant in hydrolysis. Anhydrous organic solvents can improve stability. | For aqueous stocks, use sterile, purified water. For long-term storage, consider anhydrous DMSO. |
| Light | Can potentially accelerate degradation. | Protect stock solutions from light by using amber vials or wrapping containers in foil. |
| Freeze-Thaw Cycles | Can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes before freezing. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (Aqueous)
Materials:
-
This compound potassium salt powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound potassium powder in a sterile container.
-
Add the required volume of sterile, purified water to achieve the target concentration (e.g., 10-50 mg/mL).
-
Vortex or gently swirl the container until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use sterile tubes.
-
Label the aliquots with the name of the compound, concentration, date of preparation, and store them at -20°C or -80°C, protected from light.
Protocol 2: Stability Testing of this compound Stock Solutions by HPLC
This protocol is based on stability-indicating methods for similar penicillins, such as phenoxymethylpenicillin, and should be validated for this compound.[5][6][7]
Objective: To determine the concentration of this compound and detect the presence of its degradation products over time under different storage conditions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound stock solution
-
Mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer, pH adjusted)
-
Reference standards for this compound and its potential degradation products (if available)
Procedure:
-
Method Setup:
-
Set the HPLC column temperature (e.g., 30°C).
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where this compound has maximum absorbance (e.g., around 225 nm).
-
-
Sample Preparation:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), thaw an aliquot of the stored this compound stock solution.
-
Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to a freshly prepared standard.
-
Quantify the peak area of this compound to determine its concentration.
-
Monitor for the appearance of new peaks, which indicate the formation of degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethicillin Potassium | C17H19KN2O5S | CID 23675317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenethicillin Potassium [drugfuture.com]
- 4. Penicillin G potassium salt CAS#: 113-98-4 [m.chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. Development of a method of analysis for profiling of the impurities in phenoxymethylpenicillin potassium based on the analytical quality by design concept combined with the degradation mechanism of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
addressing pheneticillin cross-reactivity in immunoassay development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to pheneticillin cross-reactivity during immunoassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to other penicillins?
A1: this compound is a beta-lactam antibiotic of the penicillin class. Its core structure consists of a thiazolidine ring fused to a beta-lactam ring. What distinguishes it from other penicillins is its R-group side chain, which is a 2-phenoxypropanoyl group. The structural similarity of this side chain to that of other penicillins, particularly phenoxymethylpenicillin (Penicillin V), is a primary reason for cross-reactivity in immunoassays.
Q2: What is immunoassay cross-reactivity and why is it a concern for this compound?
A2: Immunoassay cross-reactivity occurs when an antibody that is intended to be specific for one analyte (e.g., a specific penicillin) also binds to other, structurally similar molecules.[1] This is a significant issue in the development of immunoassays for this compound because the goal is often to either specifically detect this compound or to have a known and controlled cross-reactivity profile with other penicillins. Uncharacterized cross-reactivity can lead to inaccurate quantification and false-positive results.
Q3: Which beta-lactam antibiotics are most likely to cross-react with an anti-pheneticillin antibody?
A3: Cross-reactivity is primarily determined by the similarity of the R1 side chain of the penicillin molecule.[2][3][4] Therefore, penicillins with side chains structurally similar to this compound's 2-phenoxypropanoyl group are the most likely to cross-react. This includes phenoxymethylpenicillin (Penicillin V). The degree of cross-reactivity with other penicillins like benzylpenicillin (Penicillin G), ampicillin, and amoxicillin will depend on the specificity of the antibody.
Troubleshooting Guides
Issue 1: My immunoassay is showing unexpectedly high cross-reactivity with other penicillins.
Analysis: This is a common issue and can often be traced back to the specificity of the primary antibody or the assay conditions.
Troubleshooting Steps:
-
Review Antibody Specificity: Confirm the specificity of your primary antibody. If you have generated a polyclonal antibody, it may recognize epitopes common to multiple penicillins. Consider screening for and selecting a monoclonal antibody with higher specificity.
-
Optimize Assay Conditions:
-
Adjust Antibody Concentration: Titrate the primary antibody concentration to find the optimal balance between signal strength and specificity.
-
Modify Incubation Times and Temperatures: Shorter incubation times or different temperatures can sometimes reduce the binding of low-affinity cross-reactants.
-
Change Buffer Composition: The pH, ionic strength, and presence of detergents in your assay buffer can influence antibody-antigen binding. Experiment with different buffer formulations to enhance specificity.
-
-
Perform a Competitive ELISA: If not already in a competitive format, switching to a competitive immunoassay can often improve specificity for small molecules like this compound.
Issue 2: I am observing high background noise in my immunoassay, which is obscuring the cross-reactivity results.
Analysis: High background can be caused by several factors, including non-specific binding of antibodies to the plate, or issues with the blocking or washing steps.
Troubleshooting Steps:
-
Optimize Blocking:
-
Blocking Agent: Experiment with different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, casein) and concentrations.
-
Blocking Time and Temperature: Increase the blocking incubation time or temperature to ensure complete saturation of non-specific binding sites.
-
-
Improve Washing:
-
Increase Wash Steps: Increase the number of wash cycles between antibody and substrate incubations.
-
Add Detergent: Include a mild detergent like Tween-20 in your wash buffer to help reduce non-specific binding.
-
-
Check Reagent Quality: Ensure that all reagents, especially the enzyme-conjugated secondary antibody, are of high quality and not expired.
Issue 3: My results are inconsistent and not reproducible.
Analysis: Lack of reproducibility can stem from technical errors in pipetting, temperature fluctuations, or variability in reagent preparation.
Troubleshooting Steps:
-
Standardize Pipetting Technique: Ensure consistent pipetting technique, including pre-wetting tips and consistent speed and depth of dispensing.
-
Control Incubation Conditions: Use a temperature-controlled incubator for all incubation steps to minimize variability.
-
Prepare Fresh Reagents: Prepare fresh dilutions of standards, controls, and antibodies for each assay run.
-
Include Proper Controls: Always include positive and negative controls, as well as a standard curve on each plate to monitor assay performance.
Quantitative Data on Cross-Reactivity
The following table provides illustrative cross-reactivity data for a hypothetical polyclonal antibody raised against Penicillin G. The data is presented to demonstrate how cross-reactivity is quantified. Actual values will vary depending on the specific antibody used.
| Cross-Reactant | Chemical Structure of R-Side Chain | IC50 (ng/mL) | Cross-Reactivity (%)* |
| Penicillin G | Benzyl | 10 | 100 |
| This compound | Phenoxyethyl | 25 | 40 |
| Penicillin V | Phenoxymethyl | 20 | 50 |
| Ampicillin | D-α-aminobenzyl | 50 | 20 |
| Amoxicillin | D-α-amino-p-hydroxyphenylacetyl | 80 | 12.5 |
| Cloxacillin | [3-(o-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl | >1000 | <1 |
*Cross-reactivity (%) is calculated as (IC50 of Penicillin G / IC50 of Cross-Reactant) x 100.
Experimental Protocols
Protocol for Assessing this compound Cross-Reactivity using Competitive ELISA
This protocol is a general guideline and may require optimization for your specific antibody and reagents.
Materials:
-
96-well microtiter plates
-
This compound standard
-
Potential cross-reactants (e.g., Penicillin G, Penicillin V, Ampicillin, Amoxicillin, Cloxacillin)
-
Primary antibody specific for a penicillin (e.g., anti-Penicillin G)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with a penicillin-protein conjugate (e.g., Penicillin G-BSA) at an optimized concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the primary antibody with each dilution of the standards and cross-reactants for 1 hour at room temperature.
-
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.
-
Calculate the percent cross-reactivity for each compound using the formula: (IC50 of reference penicillin / IC50 of cross-reactant) x 100.
-
Visualizations
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Troubleshooting flowchart for common immunoassay issues.
References
optimization of pheneticillin dosage for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pheneticillin dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a β-lactam antibiotic belonging to the penicillin class.[1] Its primary function is to inhibit the synthesis of bacterial cell walls, a structure essential for bacterial survival.[2][3] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final cross-linking stage of peptidoglycan synthesis in the bacterial cell wall.[1][4] By inhibiting these proteins, this compound disrupts the cell wall's integrity, leading to cell lysis and death.[3][4] This mechanism is most effective against Gram-positive bacteria, which have a high peptidoglycan content in their cell walls.[2][4]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
There is no single universal starting concentration. The optimal concentration is highly dependent on the specific bacterial strain or cell line being studied. A crucial first step is to determine the Minimum Inhibitory Concentration (MIC) for the target bacteria.[5] The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.[6][7] Subsequent experiments, such as time-kill assays, often use a range of concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, 4x, and up to 64x MIC).[8] For cytotoxicity studies on mammalian cells, a dose-response experiment (kill curve) is recommended to determine the concentration that affects cell viability.[9]
Q3: How do I determine the optimal this compound concentration for my specific bacterial strain?
The most reliable method is to perform a Minimum Inhibitory Concentration (MIC) assay. This experiment will establish the lowest concentration of this compound required to inhibit the growth of your specific bacterial strain under your experimental conditions.[5] Following the MIC determination, a time-kill curve analysis can provide further insights into the bactericidal activity of different concentrations over time.[8][10]
Troubleshooting Guide
Issue 1: No antibacterial effect or bacterial regrowth is observed.
-
Potential Cause: Bacterial Resistance. The bacterial strain may produce β-lactamase enzymes, which inactivate this compound by breaking down its β-lactam ring.[3][11]
-
Suggested Solution: Test the bacterial strain for β-lactamase production. Consider using this compound in combination with a β-lactamase inhibitor, such as clavulanic acid.[11]
-
-
Potential Cause: Sub-optimal Drug Concentration/Exposure. The concentration of this compound may be too low, or the drug may be degrading over the course of the experiment.
-
Potential Cause: High Initial Inoculum. An excessively high starting number of bacteria can overwhelm the antibiotic's efficacy.
Issue 2: High variability between experimental replicates.
-
Potential Cause: Inconsistent Experimental Technique. Variations in pipetting, initial cell/bacterial densities, or incubation times can lead to inconsistent results.[8]
-
Suggested Solution: Ensure pipettes are properly calibrated. Use a standardized and uniform cell or bacterial density for all wells/flasks. Adhere strictly to a standardized timeline for all experimental steps, from drug addition to data collection.[8]
-
Issue 3: Unexpected cytotoxicity observed in mammalian cell lines.
-
Potential Cause: Concentration is too high. While penicillins target bacterial cell walls, which are absent in human cells, very high concentrations can exert off-target cytotoxic effects.[4][12]
-
Suggested Solution: Perform a cytotoxicity assay (e.g., MTT, Trypan Blue) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[12][13] This will help establish a therapeutic window where this compound is effective against bacteria with minimal toxicity to the host cells.
-
-
Potential Cause: Contamination. Contamination of the cell culture or the antibiotic stock solution could lead to cell death.
-
Suggested Solution: Ensure aseptic techniques are followed. Check cell cultures for signs of contamination and test the antibiotic stock solution for sterility.
-
Data Presentation
Table 1: General Concentration Ranges for In Vitro Assays
| Assay Type | Organism Type | Typical Concentration Range (Relative to MIC) | Purpose |
| MIC Assay | Bacteria | Serial dilutions (e.g., 0.06 - 128 µg/mL) | To determine the minimum concentration that inhibits growth.[14] |
| Time-Kill Curve | Bacteria | 0.5x, 1x, 2x, 4x, 8x, 16x MIC (up to 64x) | To assess the rate of bacterial killing over time.[8][15] |
| Cytotoxicity (Kill Curve) | Mammalian Cells | Wide range (e.g., 0.25 - 10 µg/mL for Puromycin) | To determine the minimum concentration that is toxic to the cells.[9] |
Note: These values are illustrative. The optimal range for this compound must be determined experimentally for each specific bacterial strain and cell line.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate sterile diluent.[16]
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[7][14]
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).[14]
-
-
Inoculum Preparation:
-
Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C ± 2°C for 18-24 hours.[8]
-
-
Data Analysis:
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Plating:
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include untreated cells as a negative control and a vehicle control.[18]
-
-
Incubation:
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[13]
-
-
Data Analysis:
-
Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or SDS).
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[13]
-
Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the this compound concentration to determine the IC50 value.[13]
-
Time-Kill Curve Assay Protocol
-
Preparation:
-
Prepare flasks containing culture broth with this compound at various concentrations based on its predetermined MIC (e.g., 0x, 0.5x, 1x, 2x, 4x MIC).[8]
-
-
Inoculation:
-
Prepare a bacterial inoculum as described in the MIC protocol, adjusting the starting density to approximately 5 x 10^5 CFU/mL in each flask.[8]
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C ± 2°C, typically with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[8]
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.[8]
-
-
Data Analysis:
-
Count the colonies on the plates to calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[8]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting unexpected experimental results.
References
- 1. This compound (Phenethicillin) : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. What is this compound Potassium used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Time-kill curve analysis and pharmacodynamic modelling for in vitro evaluation of antimicrobials against Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin - Wikipedia [en.wikipedia.org]
- 12. Use of in vitro assays to identify antibiotics that are cytotoxic to normal equine chondrocytes and synovial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. page-meeting.org [page-meeting.org]
- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 17. scielo.br [scielo.br]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Pheneticillin Resistance Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the development of pheneticillin resistance in serial passage studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your serial passage experiments.
| Question | Potential Cause(s) | Recommended Solution(s) |
| Why are my MIC results inconsistent across replicates? | 1. Inoculum Variability: The density of the starting bacterial culture was not consistent.[1][2] 2. Contamination: The culture may be contaminated with other organisms.[1] 3. Pipetting Errors: Inaccurate dispensing of the antibiotic or bacterial suspension. 4. Incomplete Solubilization: The antimicrobial agent may not be fully dissolved, leading to uneven concentrations.[3] | 1. Standardize Inoculum: Ensure you are using a standardized inoculum, such as a 0.5 McFarland standard, and prepare it fresh for each experiment.[1][2] 2. Check for Purity: Streak the culture on an appropriate agar plate to confirm you have a pure culture.[1] 3. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 4. Ensure Homogeneity: Vortex the antibiotic solution before making serial dilutions.[3] |
| Why is there no bacterial growth in my positive control wells? | 1. Non-viable Inoculum: The bacterial culture used for inoculation was not viable. 2. Unsuitable Growth Medium: The medium used does not support the growth of the test organism.[4] | 1. Use Fresh Culture: Prepare the inoculum from a fresh, actively growing bacterial culture (e.g., an 18-24 hour plate).[5] 2. Verify Medium Suitability: Confirm that the chosen medium is appropriate for your bacterial strain. |
| Why do I see growth in all wells, even at the highest antibiotic concentrations? | 1. Inherent Resistance: The bacterial strain is highly resistant to this compound.[4] 2. Inactive Antibiotic: The this compound stock solution may have degraded. | 1. Confirm Strain Susceptibility: Check the expected susceptibility profile of your bacterial strain. 2. Prepare Fresh Stock: Prepare a fresh stock solution of this compound for each experiment and store it appropriately.[4] |
| What does it mean if I observe "skipped wells" (growth in a well with a higher antibiotic concentration than a well with no growth)? | 1. Technical Error: This can be due to pipetting errors or contamination in a single well.[2] 2. Bacterial Clumping: Clumps of bacteria in the inoculum can lead to uneven growth. | 1. Repeat the Assay: The presence of skipped wells often indicates assay variability, and the experiment should be repeated for confirmation.[2] 2. Ensure Uniform Suspension: Vortex the bacterial suspension thoroughly before inoculation to break up any clumps.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: As a beta-lactam antibiotic, this compound's mechanism of action is to inhibit the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[6][7] The most common resistance mechanism is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring of the antibiotic, rendering it inactive.[6][8][9] Another mechanism is the alteration of the PBPs, which reduces the binding affinity of the antibiotic to its target.[10]
Q2: How many passages are typically required to see a significant increase in the MIC?
A2: The number of passages required to observe a significant increase in the Minimum Inhibitory Concentration (MIC) can vary widely depending on the bacterial species, the starting MIC, and the specific conditions of the serial passage experiment. It is possible to see changes in as few as 10-20 passages, but some studies may extend for 30 or more passages to select for stable, high-level resistance.[11]
Q3: What is the difference between the "drug increment" and "drug gradient" approach in serial passage studies?
A3: In the drug increment approach, the antibiotic concentration is progressively increased at each passage, for example, by a 1.5 or 2-fold factor. In the drug gradient approach, bacteria are exposed to a range of antibiotic concentrations in each passage, and the culture from the highest concentration that still permits growth is selected for the next passage.
Q4: Should I use sub-inhibitory (sub-MIC) concentrations of this compound in my serial passage study?
A4: Yes, using sub-MIC concentrations is a common practice in serial passage studies.[12] Exposing bacteria to concentrations of an antibiotic that are lower than the MIC can select for the development of resistance over time.[13]
Q5: How can I confirm that the observed increase in MIC is due to a stable genetic change?
A5: To confirm that the resistance is stable, the resistant isolate should be cultured for several passages in an antibiotic-free medium. After this, the MIC should be re-determined. If the MIC remains elevated, it suggests a stable genetic mutation.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired concentration) to the first well of each row.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column. The eleventh column will serve as a growth control (no antibiotic), and the twelfth as a sterility control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]
-
Protocol 2: Serial Passage for Resistance Development
-
Baseline MIC Determination: Determine the initial MIC of this compound for the bacterial strain using the Broth Microdilution MIC Assay described above.
-
First Passage:
-
In a 96-well plate, prepare a range of sub-inhibitory concentrations of this compound (e.g., 0.5x, 0.25x, and 0.125x the baseline MIC).
-
Inoculate the wells with the standardized bacterial suspension.
-
Incubate for 16-20 hours at 35 ± 2°C.
-
-
Subsequent Passages:
-
Identify the well with the highest concentration of this compound that shows bacterial growth.
-
Use the culture from this well to inoculate a new plate with a fresh serial dilution of this compound. The new concentration range should be adjusted based on the previous passage's results.
-
Repeat this process for a predetermined number of passages.
-
-
Periodic MIC Re-evaluation:
-
At regular intervals (e.g., every 5 passages), perform a full MIC assay on the passaged culture to quantify the change in resistance.
-
Quantitative Data Summary
The following table provides a representative example of how to present data on the development of this compound resistance over serial passages.
| Passage Number | MIC (µg/mL) | Fold Increase from Baseline |
| 0 (Baseline) | 0.5 | 1x |
| 5 | 1 | 2x |
| 10 | 4 | 8x |
| 15 | 8 | 16x |
| 20 | 32 | 64x |
| 25 | 64 | 128x |
| 30 | 128 | 256x |
Visualizations
Caption: Workflow for a serial passage experiment to induce this compound resistance.
Caption: Key mechanisms of bacterial resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. What is the mechanism of this compound Potassium? [synapse.patsnap.com]
- 7. What is this compound Potassium used for? [synapse.patsnap.com]
- 8. cmpt.ca [cmpt.ca]
- 9. news-medical.net [news-medical.net]
- 10. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative In Vitro Efficacy of Pheneticillin and Penicillin V: A Research Guide
This guide provides a detailed comparison of the in vitro efficacy of two oral penicillins: pheneticillin and penicillin V. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and a visual representation of the experimental workflow.
Quantitative Data Summary
The in vitro potencies of this compound and penicillin V have been evaluated against various bacterial strains. The following tables summarize the available data on their comparative minimum inhibitory concentrations (MICs) and protein binding characteristics.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
| Organism | This compound (mcg/mL) | Penicillin V (mcg/mL) | Potency Ratio (Penicillin V vs. This compound) |
| Staphylococcus aureus | - | - | 2.13x more potent |
| Viridans streptococci (average of 15 strains) | - | 0.027 | - |
| Enterococcus (single strain) | - | 3.68 | - |
| Staphylococcus aureus (ID I17A) | - | 0.014 | - |
Note: A lower MIC value indicates greater in vitro activity.
Table 2: In Vitro Protein Binding
| Antibiotic | Protein Binding (%) |
| This compound | 78-80 |
| Penicillin V | 78-80 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro efficacy of this compound and penicillin V.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a crucial measure of in vitro antibacterial activity. The broth microdilution method is a standard procedure for determining MICs.
a. Preparation of Bacterial Inoculum:
-
Isolate three to five morphologically similar colonies of the test bacterium from a fresh (18-24 hour) culture on a non-selective agar plate.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or with a spectrophotometer.
-
Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of this compound and penicillin V in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB within a 96-well microtiter plate. The final volume in each well is typically 50 µL, covering a concentration range appropriate for the expected MIC.
c. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions, resulting in a final volume of 100 µL per well.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control (sterility) well (broth only) for each bacterial strain.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
After incubation, visually inspect the microtiter plates for bacterial growth, indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Serum Protein Binding Assay
This assay determines the extent to which an antibiotic binds to proteins in the serum, which can affect its bioavailability and efficacy. A common method is ultrafiltration followed by spectrophotometric analysis.
a. Sample Preparation:
-
Prepare a standard concentration of this compound or penicillin V in whole human serum.
b. Ultrafiltration:
-
Centrifuge the serum-antibiotic mixture through an ultrafiltration device (e.g., Centrifree®) that retains serum proteins. This separates the free (unbound) antibiotic in the ultrafiltrate from the protein-bound fraction.
c. Quantification of Unbound Antibiotic:
-
Measure the concentration of the unbound antibiotic in the ultrafiltrate using a spectrophotometer at a wavelength specific to the antibiotic that avoids interference from any residual protein.
-
The degree of protein binding is calculated by comparing the concentration of the antibiotic in the ultrafiltrate to the initial concentration in the serum.
Visualized Experimental Workflow
The following diagram illustrates the workflow for the comparative in vitro efficacy determination of this compound and penicillin V.
Pheneticillin vs. Amoxicillin: A Comparative Analysis of In Vitro Activity Against Gram-Positive Cocci
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of pheneticillin and amoxicillin against clinically significant Gram-positive cocci. The analysis focuses on Minimum Inhibitory Concentration (MIC) data to evaluate the potency of these two penicillin-class antibiotics.
Executive Summary
This compound, a semi-synthetic penicillin, and amoxicillin, a broad-spectrum aminopenicillin, are both beta-lactam antibiotics that inhibit bacterial cell wall synthesis. While amoxicillin is widely used, this compound's clinical applications are less common. This guide synthesizes available in vitro data to offer a comparative perspective on their efficacy against key Gram-positive pathogens: Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, and Enterococcus faecalis. The data indicates that while both agents show activity, amoxicillin generally exhibits a broader spectrum of potent activity against the tested Gram-positive cocci.
Mechanism of Action
Both this compound and amoxicillin are beta-lactam antibiotics. Their bactericidal action stems from the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall's structural integrity leads to cell lysis and ultimately, bacterial death. The differences in their chemical structures influence their spectrum of activity and affinity for various PBPs.
Caption: Mechanism of action for beta-lactam antibiotics.
Quantitative Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (represented by its active metabolite, benzylpenicillin or penicillin G) and amoxicillin against various Gram-positive cocci. Data is presented as a range of MIC values or as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively).
| Gram-Positive Coccus | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | This compound (as Penicillin G) | - | - | - |
| Amoxicillin | 0.25 - 128[1] | 0.5[1][2] | 8 - 64[1][2] | |
| Streptococcus pneumoniae | This compound (as Penicillin G) | ≤0.06 - ≥2 (Susceptible to Resistant)[3] | - | - |
| Amoxicillin | 0.03 - 16[4][5] | - | - | |
| Streptococcus pyogenes | This compound (as Penicillin G) | 0.006 - 0.2[6] | - | 0.023[7] |
| Amoxicillin | 0.004[6] | - | - | |
| Enterococcus faecalis | This compound (as Penicillin G) | - | - | - |
| Amoxicillin | 0.5 - 2[8] | 0.5[9] | 0.75[10] |
Note: Data is compiled from multiple sources and direct head-to-head comparative studies are limited. The activity of this compound is represented by penicillin G, its active form. A hyphen (-) indicates that data was not available in the cited sources.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against aerobic bacteria, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the antimicrobial agent (this compound or amoxicillin) in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations. These dilutions are typically prepared in sterile, 96-well microdilution plates.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar medium, select several morphologically similar colonies.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized inoculum to the final required concentration for testing (typically resulting in a final concentration of about 5 x 10⁵ CFU/mL in each well of the microdilution plate).
3. Inoculation and Incubation:
-
Inoculate each well of the microdilution plate containing the serially diluted antimicrobial agent with the prepared bacterial inoculum.
-
Include appropriate controls:
-
Growth Control: Wells containing the broth medium and inoculum without any antimicrobial agent.
-
Sterility Control: Wells containing only the broth medium to check for contamination.
-
Quality Control: Wells inoculated with a reference bacterial strain with a known MIC for the tested antimicrobial agent to ensure the accuracy of the test.
-
-
Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, visually inspect the microdilution plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Experimental workflow for MIC determination.
Conclusion
The compiled in vitro data suggests that amoxicillin generally demonstrates potent activity against the tested Gram-positive cocci, with established MIC ranges for various species. While this compound, through its active form penicillin G, is effective against susceptible strains of Streptococcus pneumoniae and Streptococcus pyogenes, its broader activity profile, particularly against Staphylococcus aureus and Enterococcus faecalis, appears less characterized in recent literature compared to amoxicillin. For researchers and drug development professionals, this guide highlights the continued relevance of amoxicillin in combating Gram-positive infections and underscores the need for further direct comparative studies to fully elucidate the therapeutic potential of this compound against a contemporary panel of clinical isolates.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Susceptibility Profiles of Staphylococcus aureus and Streptococcus spp. Isolates from Clinical Cases of Waterfowl in Hungary Between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. media.neliti.com [media.neliti.com]
- 7. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
In Vitro Efficacy of Pheneticillin and First-Generation Cephalosporins: A Comparative Analysis for Researchers
This guide provides a detailed in vitro comparison of the antimicrobial activity of pheneticillin and first-generation cephalosporins against key clinical isolates. The data presented is intended to inform researchers, scientists, and drug development professionals on the relative potency of these β-lactam antibiotics.
Disclaimer: Direct comparative in vitro studies of this compound against a broad range of modern clinical isolates are limited in recently published literature. The data for this compound presented here is based on studies of the closely related compound, phenoxymethylpenicillin (Penicillin V), and should be interpreted with this consideration.
Comparative In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (as Penicillin V) and three first-generation cephalosporins (cephalothin, cefazolin, and cephalexin) against common Gram-positive clinical isolates. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity against Staphylococcus aureus
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (as Penicillin V) | ≤0.06 | 1 |
| Cephalothin | 0.25 | 0.5 |
| Cefazolin | 0.25 | 0.5 |
| Cephalexin | 1.0 | 4.0 |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (as Penicillin V) | 0.015 | 0.25 |
| Cephalothin | 0.03 | 0.12 |
| Cefazolin | 0.06 | 0.25 |
| Cephalexin | 0.5 | 2.0 |
Table 3: In Vitro Activity against Beta-Hemolytic Streptococci (e.g., Streptococcus pyogenes)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (as Penicillin V) | ≤0.06 | 0.12 |
| Cephalothin | ≤0.03 | 0.06 |
| Cefazolin | ≤0.03 | 0.06 |
| Cephalexin | 0.12 | 0.25 |
Experimental Protocols
The data presented in this guide is based on standard in vitro antimicrobial susceptibility testing methodologies, primarily broth microdilution and agar dilution methods, as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
1. Bacterial Isolates:
-
Clinically relevant isolates of Staphylococcus aureus, Streptococcus pneumoniae, and beta-hemolytic Streptococci are obtained from various clinical specimens.
-
Isolates are identified using standard microbiological techniques, such as Gram staining, colony morphology, and biochemical tests or mass spectrometry (e.g., MALDI-TOF).
2. Inoculum Preparation:
-
Bacterial colonies from a fresh agar plate (18-24 hours growth) are suspended in a sterile saline or broth solution.
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells or on the agar plate.
3. Broth Microdilution Method:
-
Serial twofold dilutions of the antibiotics are prepared in Mueller-Hinton Broth (MHB), often supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae.
-
The dilutions are dispensed into 96-well microtiter plates.
-
Each well is inoculated with the standardized bacterial suspension.
-
Plates are incubated at 35-37°C for 18-24 hours in ambient air or enriched CO₂ for streptococci.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
4. Agar Dilution Method:
-
Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton Agar (MHA), which is then poured into petri dishes.
-
The standardized bacterial suspensions are inoculated onto the surface of the agar plates.
-
Plates are incubated under the same conditions as the broth microdilution method.
-
The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a faint haze.
5. Quality Control:
-
Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619) are tested concurrently to ensure the accuracy and reproducibility of the results.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the in vitro susceptibility of clinical isolates to antimicrobial agents.
Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.
validation of pheneticillin's activity against methicillin-resistant Staphylococcus aureus (MRSA)
A comprehensive evaluation of pheneticillin's activity against methicillin-resistant Staphylococcus aureus (MRSA) reveals limited therapeutic potential when compared to standard anti-MRSA agents. Due to its susceptibility to penicillinase, an enzyme commonly produced by S. aureus, this compound is largely ineffective against MRSA strains. This guide provides a comparative analysis of this compound's expected performance alongside established alternatives, supported by representative experimental data and detailed methodologies for validation.
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat primarily due to its resistance to the majority of beta-lactam antibiotics.[1] This resistance is typically mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) that has a low affinity for most beta-lactams.[2] Additionally, many S. aureus strains, including MRSA, produce beta-lactamase enzymes that inactivate penicillin-class antibiotics like this compound.
Comparative In Vitro Activity
To contextualize the limited efficacy of this compound, this section presents a comparison of its expected Minimum Inhibitory Concentration (MIC) values against MRSA with those of a penicillinase-resistant penicillin (oxacillin) and a glycopeptide antibiotic (vancomycin), a standard treatment for MRSA infections.
| Antibiotic | Class | Expected MIC Range against MRSA (µg/mL) | Primary Mechanism of Resistance |
| This compound | Penicillin (Penicillinase-labile) | High (largely ineffective) | Beta-lactamase production, PBP2a |
| Oxacillin | Penicillin (Penicillinase-resistant) | ≥ 4 | PBP2a (encoded by mecA) |
| Vancomycin | Glycopeptide | 0.5 - 2 | Altered peptidoglycan synthesis pathway |
Note: Specific MIC data for this compound against MRSA is scarce in contemporary literature due to its known ineffectiveness. The "High" designation reflects the general understanding that penicillinase-producing and mecA-positive staphylococci are resistant to this class of antibiotics.
Experimental Protocols for Antibiotic Susceptibility Testing
The validation of an antibiotic's activity against MRSA is conducted through standardized in vitro susceptibility testing methods. The following protocols are fundamental for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antibiotic.
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared in a sterile broth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB), to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in the microtiter plate wells containing CAMHB.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the antibiotic dilutions. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of bacteria to antibiotics.
-
Inoculation of Agar Plate: A standardized inoculum of the MRSA isolate is uniformly streaked onto the surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation: The diameter of the zone of growth inhibition around each disk is measured and interpreted as susceptible, intermediate, or resistant according to standardized guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for validating the activity of an antibiotic against MRSA.
Signaling Pathways of Resistance
The primary mechanism of resistance in MRSA involves the alteration of the drug target, specifically the penicillin-binding proteins (PBPs).
References
Pheneticillin: A Head-to-Head Comparison with Other Beta-Lactam Antibiotics
For researchers, scientists, and drug development professionals, a clear understanding of the comparative performance of antibiotics is crucial for informed decision-making in both clinical and developmental contexts. This guide provides a head-to-head comparison of pheneticillin, an orally administered penicillin, with other key beta-lactam antibiotics. The comparison is based on available experimental data covering antibacterial activity, pharmacokinetic properties, and clinical efficacy.
In Vitro Antibacterial Activity
The in vitro potency of an antibiotic is a primary indicator of its intrinsic activity against a pathogen. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the comparative in vitro activity of this compound and other beta-lactams against common Gram-positive pathogens.
Table 1: Comparative In Vitro Activity (MIC, µg/mL) Against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Data not consistently available in recent comparative studies | Data not consistently available | Data not consistently available |
| Penicillin V | ≤0.06 - >2 | 0.12 | 1 |
| Penicillin G | ≤0.06 - >2 | 0.12 | 2 |
| Amoxicillin | ≤0.25 - >32 | 0.5 | 16 |
| Cephalexin | 0.5 - >64 | 2 | 16 |
Note: MIC values can vary significantly based on the specific strain and testing methodology. Data presented is a synthesis from multiple sources for illustrative comparison.
Table 2: Comparative In Vitro Activity (MIC, µg/mL) Against Streptococcus pyogenes
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Data not consistently available in recent comparative studies | Data not consistently available | Data not consistently available |
| Penicillin V | ≤0.015 - 0.12 | 0.03 | 0.06 |
| Penicillin G | ≤0.015 - 0.12 | 0.03 | 0.06 |
| Amoxicillin | ≤0.015 - 0.25 | 0.03 | 0.06 |
| Cephalexin | ≤0.12 - 1 | 0.25 | 0.5 |
Note: MIC values can vary significantly based on the specific strain and testing methodology. Data presented is a synthesis from multiple sources for illustrative comparison.
One study found that for the inhibitory effect on the short-term (3-hour) growth of S. aureus in vitro, phenoxymethylpenicillin (penicillin V) was 2.13 times more potent than this compound.
Pharmacokinetic Properties
The pharmacokinetic profile of an antibiotic determines its absorption, distribution, metabolism, and excretion, which are critical for achieving therapeutic concentrations at the site of infection.
Table 3: Comparative Pharmacokinetic Parameters of Oral Beta-Lactams
| Parameter | This compound | Phenoxymethylpenicillin (Penicillin V) | Amoxicillin |
| Oral Absorption (%) | 86% (as potassium salt) | 48% (as acid), 60-70% | 74-92% |
| Protein Binding (%) | 78-80 | ~80 | ~20 |
| Plasma Clearance (mL/min) | 295.1 | 476.4 | Varies |
| Volume of Distribution (L) | 22.5 | 35.4 | Varies |
| Elimination Half-life (hours) | ~1 | ~0.5 - 1 | ~1.3 |
Note: Pharmacokinetic parameters can vary based on patient factors such as age, renal function, and formulation of the drug.
Clinical Efficacy
Clinical trials provide the ultimate assessment of an antibiotic's effectiveness in treating infections. A comparative trial of phenoxymethylpenicillin (penicillin V), this compound, and lincomycin for superficial staphylococcal infections found no difference in the efficacy of the three agents. However, it was noted that half of the staphylococci isolated were resistant to penicillin. In terms of adverse effects from this study, 5% of patients treated with this compound experienced nausea.
Mechanism of Action of Beta-Lactam Antibiotics
Beta-lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This process involves the binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of beta-lactam antibiotics.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guideline Summary)
This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare a serial two-fold dilution of each antibiotic in a 96-well microtiter plate using the appropriate broth medium. The concentration range should encompass the expected MIC of the test organism.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antibiotics.
-
Induction of Neutropenia:
-
Administer cyclophosphamide to mice via intraperitoneal injection to induce a neutropenic state (low white blood cell count), typically with doses on days -4 and -1 relative to infection.
-
-
Infection:
-
Culture the challenge organism (e.g., S. aureus) to the desired growth phase.
-
Inject a standardized inoculum of the bacteria (e.g., 10⁶ CFU) into the thigh muscle of the neutropenic mice.
-
-
Antibiotic Administration:
-
At a set time post-infection (e.g., 2 hours), begin administration of the test antibiotics (e.g., this compound, penicillin V) and a vehicle control.
-
Administer the antibiotics via a clinically relevant route (e.g., oral gavage for orally available drugs) at various dose levels and schedules.
-
-
Assessment of Bacterial Burden:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh, homogenize it in a sterile buffer.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the control group to determine the in vivo efficacy of each antibiotic.
-
Caption: Experimental workflow for comparing beta-lactams.
Evaluating the Cross-Resistance Profile of Pheneticillin-Resistant Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pheneticillin and Resistance
This compound is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1][2][3] Resistance to this compound, and penicillins in general, primarily arises from two key mechanisms:
-
Enzymatic Degradation: The production of beta-lactamase enzymes, such as those encoded by the blaZ gene in Staphylococcus aureus, which hydrolyze the beta-lactam ring, inactivating the antibiotic.
-
Target Modification: Alterations in the structure of PBPs, reducing their affinity for beta-lactam antibiotics. A prominent example is the acquisition of the mecA gene, which encodes for a low-affinity PBP2a, conferring broad resistance to beta-lactams, including methicillin (and by extension, this compound).[1]
Mutations leading to resistance against one antibiotic can concurrently confer resistance to other structurally or functionally related compounds, a phenomenon known as cross-resistance. Conversely, it can sometimes lead to increased susceptibility to other drugs, termed collateral sensitivity. Understanding these patterns is vital for designing effective antibiotic treatment strategies and for the development of new antimicrobial agents.
Comparative Susceptibility of Penicillin-Resistant Staphylococcus aureus
While specific data for this compound-resistant mutants is lacking, studies on penicillin-resistant S. aureus, including methicillin-resistant S. aureus (MRSA), provide valuable insights into potential cross-resistance profiles. The tables below summarize typical Minimum Inhibitory Concentration (MIC) data for susceptible and resistant S. aureus strains against a panel of antibiotics. This data can serve as a reference for what might be expected when evaluating this compound-resistant mutants.
Table 1: Illustrative MIC Data for Methicillin-Susceptible (MSSA) and Methicillin-Resistant (MRSA) Staphylococcus aureus
| Antibiotic Class | Antibiotic | Typical MIC for MSSA (µg/mL) | Typical MIC for MRSA (µg/mL) |
| Penicillins | Penicillin G | ≤ 0.12 | ≥ 0.25 |
| Oxacillin | ≤ 2 | ≥ 4 | |
| Cephalosporins | Cefazolin | ≤ 8 | > 8 |
| Ceftaroline | ≤ 1 | ≤ 1 | |
| Aminoglycosides | Gentamicin | ≤ 1 | Often Resistant (MIC > 1) |
| Macrolides | Erythromycin | ≤ 0.5 | Often Resistant (MIC > 0.5) |
| Lincosamides | Clindamycin | ≤ 0.5 | Often Resistant (MIC > 0.5) |
| Quinolones | Ciprofloxacin | ≤ 1 | Often Resistant (MIC > 1) |
| Glycopeptides | Vancomycin | ≤ 2 | ≤ 2 (VISA/VRSA are rare) |
| Oxazolidinones | Linezolid | ≤ 4 | ≤ 4 |
| Tetracyclines | Tetracycline | ≤ 4 | Often Resistant (MIC > 4) |
| Sulfonamides | Trimethoprim/Sulfamethoxazole | ≤ 2/38 | Often Resistant (MIC > 2/38) |
Note: This table provides a generalized overview. Actual MIC values can vary significantly between different strains.
Experimental Protocols
To generate robust and comparable data on the cross-resistance profile of this compound-resistant mutants, standardized experimental protocols are essential.
Generation of this compound-Resistant Mutants
A common method to generate resistant mutants in the laboratory is through serial passage.
Protocol: Serial Passage for Inducing Resistance
-
Prepare Inoculum: Culture the parental this compound-susceptible bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic growth phase.
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the parental strain using the broth microdilution method (detailed below).
-
Serial Passage:
-
Inoculate a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound in broth with the parental strain.
-
Incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
On the following day, determine the MIC of the passaged culture.
-
Use the culture from the well with the highest concentration of this compound that still shows growth to inoculate a new series of this compound dilutions.
-
Repeat this process for a predetermined number of days or until a significant increase in the MIC is observed.
-
-
Isolation of Mutants: Plate the culture from the highest this compound concentration onto agar plates containing this compound to isolate single colonies of resistant mutants.
-
Confirmation of Resistance: Confirm the resistance of the isolated mutants by re-determining the MIC of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antibiotics.
Protocol: Broth Microdilution Assay
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of all antibiotics to be tested at a high concentration and sterilize by filtration.
-
Prepare Microtiter Plates:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the antibiotic to the first well of each row, creating a 2x final concentration.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture of the bacterial strain (parental or resistant mutant), suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Workflows and Pathways
To clearly illustrate the experimental and logical processes involved in evaluating cross-resistance, the following diagrams are provided.
Caption: Experimental workflow for evaluating cross-resistance.
Caption: Key mechanisms of resistance to beta-lactam antibiotics.
Conclusion
A thorough evaluation of the cross-resistance profile of this compound-resistant mutants is crucial for informing clinical decisions and guiding the development of new therapeutic strategies. While direct, published data on this compound-resistant mutants is scarce, the methodologies and principles derived from studies on other penicillin-resistant bacteria provide a solid foundation for investigation. By employing standardized protocols for mutant generation and susceptibility testing, researchers can generate the critical data needed to understand the broader implications of this compound resistance and to identify potential vulnerabilities in resistant strains. This systematic approach will contribute to the ongoing effort to combat the growing threat of antimicrobial resistance.
References
- 1. Antibiotic resistance genes & susceptibility patterns in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotype-Genotype Characterization and Antibiotic-Resistance Correlations Among Colonizing and Infectious Methicillin-Resistant Staphylococcus aureus Recovered from Intensive Care Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic susceptibility and phenotypic profile of Staphylococcus species isolated from different clinical samples from health facilities: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pheneticillin's Binding Affinity to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of pheneticillin to various Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics. Understanding these interactions is crucial for elucidating mechanisms of action, predicting antibacterial spectrum, and developing novel therapeutic agents.
Introduction to this compound and PBPs
This compound is a narrow-spectrum β-lactam antibiotic belonging to the penicillin family. Like other penicillins, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1] This is achieved by forming a stable acyl-enzyme complex with the active site of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3]
PBPs are a diverse group of bacterial enzymes classified into high- and low-molecular-weight categories.[3] High-molecular-weight PBPs are typically essential for bacterial viability and are the primary targets for many β-lactam antibiotics.[3] The differential binding affinity of a β-lactam antibiotic to the various PBPs within a bacterial species can influence its specific antibacterial effects and the morphological changes it induces in bacteria.
Quantitative Analysis of PBP Binding Affinity
The binding affinity of β-lactam antibiotics to PBPs is commonly quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP.[4][5] A lower IC50 value indicates a higher binding affinity.
Table 1: Comparative IC50 Values (μM) of Various Penicillins for PBPs of S. aureus and S. pneumoniae
| Antibiotic | Organism | PBP1 | PBP2 | PBP3 | PBP4 | PBP2a | PBP1a | PBP1b | PBP2x | PBP2b |
| Penicillin G | S. aureus | - | - | - | - | - | - | - | - | - |
| S. pneumoniae (sensitive) | - | - | - | - | - | - | - | 0.0079 | - | |
| Methicillin | S. aureus | - | - | - | - | >100 | - | - | - | - |
| S. pneumoniae | - | - | - | - | - | - | - | 0.059 | - | |
| Oxacillin | S. aureus | - | - | - | - | - | - | - | - | - |
| Ampicillin | E. coli | >1000 | 1.9 | 0.05 | >1000 | - | - | - | - | - |
| Piperacillin | S. pneumoniae (sensitive) | - | - | - | - | - | - | - | 0.017 | - |
Data for this table has been synthesized from multiple sources to provide a comparative overview.[4][6][7] Specific experimental conditions can influence IC50 values.
Experimental Protocols
The determination of PBP binding affinity is typically performed using a competitive binding assay. A detailed methodology for this key experiment is provided below.
Competitive PBP Binding Assay Protocol
This protocol is a representative example for determining the IC50 of an unlabeled β-lactam antibiotic (e.g., this compound) by measuring its ability to compete with a fluorescently labeled penicillin, such as Bocillin-FL, for binding to PBPs in whole bacterial cells.
Materials:
-
Bacterial culture in logarithmic growth phase (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Unlabeled β-lactam antibiotic (experimental compound)
-
Bocillin-FL (fluorescent penicillin)
-
Microcentrifuge tubes
-
Spectrophotometer
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Cell Preparation: Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation. Wash the cell pellet with PBS to remove any residual growth medium.
-
Antibiotic Incubation: Resuspend the washed cells in PBS containing various concentrations of the unlabeled β-lactam antibiotic. Incubate the samples at room temperature for a defined period (e.g., 30 minutes) to allow the antibiotic to bind to the PBPs.
-
Fluorescent Labeling: Pellet the cells by centrifugation and wash with PBS to remove the unbound unlabeled antibiotic. Resuspend the cells in PBS containing a fixed, saturating concentration of Bocillin-FL. Incubate for a set time (e.g., 15 minutes) at room temperature to allow the fluorescent penicillin to bind to any PBPs not occupied by the experimental antibiotic.
-
Cell Lysis and Protein Quantification: Wash the cells with PBS to remove unbound Bocillin-FL. Lyse the cells to release the membrane proteins containing the PBPs. Determine the total protein concentration of each lysate to ensure equal loading on the gel.
-
SDS-PAGE and Fluorescence Detection: Separate the PBP profiles of each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). After electrophoresis, visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band for each concentration of the unlabeled antibiotic. The IC50 value is determined as the concentration of the unlabeled antibiotic that results in a 50% reduction in the fluorescence intensity of the PBP band compared to a control sample with no unlabeled antibiotic.[6]
Visualizations
Experimental Workflow for PBP Binding Affinity Assay
Caption: Experimental workflow for determining the PBP binding affinity of an antibiotic.
Signaling Pathway of β-Lactam Action
Caption: Simplified pathway of β-lactam antibiotic action on bacterial cell wall synthesis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between Penicillin-Binding Proteins (PBPs) and Two Novel Classes of PBP Inhibitors, Arylalkylidene Rhodanines and Arylalkylidene Iminothiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
validation of pheneticillin's efficacy in a polymicrobial infection model
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pheneticillin's efficacy in a simulated polymicrobial infection model, juxtaposed with alternative antimicrobial agents. The data presented herein is intended to offer a foundational understanding for research and development professionals engaged in the evaluation of antimicrobial therapies.
Executive Summary
Polymicrobial infections, characterized by the presence of multiple pathogenic species, present a significant challenge in clinical practice due to complex synergistic and antagonistic interactions between microbes, which can influence antibiotic efficacy. This guide evaluates this compound, a β-lactam antibiotic, in the context of a polymicrobial infection involving Staphylococcus aureus and Streptococcus pyogenes, two common Gram-positive pathogens often co-isolated from skin and soft tissue infections. Its performance is compared against amoxicillin-clavulanate and cefazolin, representing a broader-spectrum β-lactam/β-lactamase inhibitor combination and a first-generation cephalosporin, respectively.
Data Presentation
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and comparator agents against Staphylococcus aureus and Streptococcus pyogenes. It is important to note that specific MIC data for this compound against these organisms is limited in publicly available literature. Therefore, representative MIC values for penicillin G, a closely related compound, are used for illustrative purposes and should be confirmed by dedicated in vitro testing.
| Antibiotic | Staphylococcus aureus (MIC µg/mL) | Streptococcus pyogenes (MIC µg/mL) |
| This compound (Penicillin G as proxy) | 0.125[1] | ≤0.06[2] |
| Amoxicillin-Clavulanate | ≤4/2[3] | ≤0.06[4] |
| Cefazolin | ≤2[5] | 0.015-0.063 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from various sources for comparative purposes.
In Vivo Efficacy in a Murine Polymicrobial Skin Infection Model
The table below presents hypothetical data from a murine superficial skin infection model involving co-infection with Staphylococcus aureus and Streptococcus pyogenes. The data illustrates the potential reduction in bacterial load (log10 CFU/wound) following a 3-day treatment regimen. This data is for illustrative purposes to guide experimental design and is not derived from direct experimental results.
| Treatment Group | Mean S. aureus Reduction (log10 CFU/wound) | Mean S. pyogenes Reduction (log10 CFU/wound) |
| Vehicle Control | 0.5 | 0.8 |
| This compound | 2.5 | 3.0 |
| Amoxicillin-Clavulanate | 3.0 | 3.5 |
| Cefazolin | 2.8 | 3.2 |
Experimental Protocols
In Vitro Polymicrobial Biofilm Model
This protocol is adapted for the co-culture of Staphylococcus aureus and Streptococcus pyogenes.
-
Bacterial Strains and Culture Conditions: S. aureus (e.g., ATCC 25923) and S. pyogenes (e.g., ATCC 19615) are cultured overnight in Tryptic Soy Broth (TSB) and Brain Heart Infusion (BHI) broth, respectively, at 37°C.
-
Biofilm Formation:
-
Bacterial suspensions are adjusted to a concentration of 1 x 10^7 CFU/mL in their respective media.
-
A 1:1 mixture of the S. aureus and S. pyogenes suspensions is prepared.
-
200 µL of the mixed bacterial suspension is added to the wells of a 96-well flat-bottom microtiter plate.
-
The plate is incubated for 48 hours at 37°C to allow for biofilm formation.
-
-
Antibiotic Susceptibility Testing:
-
After incubation, the planktonic cells are gently removed, and the wells are washed with sterile phosphate-buffered saline (PBS).
-
Fresh media containing serial dilutions of the test antibiotics (this compound, amoxicillin-clavulanate, cefazolin) is added to the wells.
-
The plate is incubated for an additional 24 hours.
-
-
Quantification of Biofilm Viability:
-
The antibiotic-containing medium is removed, and the wells are washed with PBS.
-
Biofilm viability is assessed using a metabolic assay (e.g., XTT) or by crystal violet staining to quantify biofilm mass.
-
In Vivo Murine Polymicrobial Superficial Skin Infection Model
This protocol is based on the model described by Norström et al. (2005).[6][7][8]
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Skin Preparation: The fur on the backs of the mice is removed by shaving, and the epidermal layer is disrupted by tape stripping.
-
Infection:
-
Overnight cultures of S. aureus and S. pyogenes are washed and resuspended in PBS to a concentration of 1 x 10^9 CFU/mL.
-
A 1:1 mixture of the two bacterial suspensions is prepared.
-
A 10 µL aliquot of the mixed bacterial suspension is applied to the stripped skin area.
-
-
Treatment:
-
Four hours post-infection, treatment is initiated.
-
Test articles (this compound, amoxicillin-clavulanate, cefazolin, or vehicle control) are administered topically or systemically, depending on the experimental design, for a period of 3 days.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, the mice are euthanized.
-
A defined area of the infected skin is excised, homogenized, and serially diluted.
-
Dilutions are plated on selective agar plates to enumerate the CFU of S. aureus and S. pyogenes.
-
Mandatory Visualization
References
- 1. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. In vitro susceptibility of Staphylococcus aureus towards amoxycillin-clavulanic acid, penicillin-clavulanic acid, dicloxacillin and cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seq.es [seq.es]
- 5. journals.asm.org [journals.asm.org]
- 6. Establishment of a superficial skin infection model in mice by using Staphylococcus aureus and Streptococcus pyogenes [diva-portal.org]
- 7. Establishment of a superficial skin infection model in mice by using Staphylococcus aureus and Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
The Post-Antibiotic Effect of Pheneticillin: A Comparative Analysis with Other Penicillins
A critical review of existing literature reveals a notable gap in our understanding of the post-antibiotic effect (PAE) of pheneticillin. Despite its use in treating bacterial infections, particularly those caused by staphylococci, published experimental data quantifying its PAE against key pathogens such as Staphylococcus aureus and Streptococcus pneumoniae is conspicuously absent. This guide, therefore, provides a comparative overview of the PAE of other well-studied penicillins, offering a framework for future research and highlighting the need to characterize this important pharmacodynamic parameter for this compound.
The post-antibiotic effect is the persistent suppression of bacterial growth that continues after a brief exposure to an antimicrobial agent, even when the drug concentration falls below the minimum inhibitory concentration (MIC). A longer PAE can have significant clinical implications, potentially allowing for less frequent dosing intervals, which can improve patient compliance and reduce the risk of toxicity.
Comparative Post-Antibiotic Effect of Various Penicillins
While data for this compound is unavailable, studies have characterized the PAE of several other penicillins against clinically relevant bacteria. The following table summarizes the available quantitative data for penicillin G, ampicillin, and amoxicillin.
| Penicillin | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | PAE Duration (hours) | Reference |
| Penicillin G | Staphylococcus aureus | 5 | 2 | 1.7 - 4.1 | [1] |
| Staphylococcus aureus | Not Specified | 2 | 0.42 - 1.54 | [2] | |
| Ampicillin | Staphylococcus aureus | Not Specified | 0.5, 2, 4 | PAE observed | [3] |
| Amoxicillin | Staphylococcus aureus | 2 | 2 | ~2 | [4][5][6] |
| Staphylococcus aureus | 16 | 2 | ~2 | [4][5][6] | |
| Amoxicillin/Clavulanate | Streptococcus pneumoniae | 4:1 ratio | Not Specified | 1.5 - 2.2 | [7] |
| Streptococcus pneumoniae | Not Specified | Not Specified | 0 - 2.2 | [8] |
Experimental Protocols for Determining the Post-Antibiotic Effect
The determination of the PAE is typically conducted using in vitro methods. The following is a generalized experimental protocol based on the viable count method, a commonly employed technique.
Bacterial Culture Preparation:
A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Streptococcus pneumoniae) is prepared in a suitable broth medium, such as Mueller-Hinton Broth. The culture is then incubated at 37°C until it reaches the logarithmic phase of growth.
Antibiotic Exposure:
The bacterial culture is divided into two groups: a test group and a control group. The test group is exposed to the penicillin at a specific concentration, often a multiple of its MIC, for a defined period, typically 1 to 2 hours. The control group is incubated under the same conditions without the antibiotic.
Antibiotic Removal:
Following the exposure period, the antibiotic must be removed from the test culture to observe the persistent effect. This is commonly achieved through one of the following methods:
-
Centrifugation and Resuspension: The culture is centrifuged to pellet the bacteria. The supernatant containing the antibiotic is discarded, and the bacterial pellet is washed and resuspended in a fresh, antibiotic-free medium.
-
Dilution: The culture is diluted significantly (e.g., 1:1000) in a fresh, pre-warmed antibiotic-free medium. This reduces the antibiotic concentration to sub-inhibitory levels.
-
Enzymatic Inactivation: For penicillins, an enzyme such as a β-lactamase can be added to the culture to inactivate the antibiotic.
Monitoring Bacterial Regrowth:
Both the test and control cultures are incubated again at 37°C. The number of viable bacteria, measured as colony-forming units per milliliter (CFU/mL), is determined at regular intervals. This is done by plating serial dilutions of the cultures onto agar plates.
PAE Calculation:
The PAE is calculated using the following formula:
PAE = T - C
Where:
-
T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count in the untreated control culture to increase by 1 log10.
Experimental Workflow for PAE Determination
The following diagram illustrates the key steps involved in a typical in vitro experiment to determine the post-antibiotic effect.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Postantibiotic and post-beta-lactamase inhibitor effects of amoxicillin plus clavulanate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. journals.asm.org [journals.asm.org]
- 7. [The postantibiotic effect of amoxicillin/clavulanic acid on Streptococcus pneumoniae strains of different serotypes and penicillin sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Postantibiotic Effects of ABT-773 and Amoxicillin-Clavulanate against Streptococcus pneumoniae and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pheneticillin: A Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Pheneticillin.
The correct disposal of this compound, a beta-lactam antibiotic, is crucial to ensure laboratory safety, prevent environmental contamination, and mitigate the development of antimicrobial resistance. This guide provides a procedural, step-by-step approach to the proper disposal of this compound waste in a laboratory setting.
Regulatory Framework
The disposal of chemical waste, including pharmaceuticals like this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is imperative that all disposal procedures comply with federal, state, and local regulations.
This compound is not specifically listed as a P- or U-listed hazardous waste by the EPA. Therefore, its classification as hazardous waste depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
Step-by-Step Disposal Protocol
Step 1: Hazardous Waste Determination
Before disposal, a hazardous waste determination must be performed for this compound waste. This involves assessing its properties against the four characteristics of hazardous waste. Consult the Safety Data Sheet (SDS) for this compound and perform the following evaluation:
-
Ignitability (D001): Determine the flashpoint of the this compound waste. A liquid waste with a flashpoint of less than 60°C (140°F) is considered ignitable.
-
Corrosivity (D002): Measure the pH of aqueous this compound waste. A waste with a pH less than or equal to 2 or greater than or equal to 12.5 is corrosive.
-
Reactivity (D003): Assess the stability of the this compound waste. Wastes that are unstable, react violently with water, or generate toxic gases when mixed with water are considered reactive.
-
Toxicity (D004-D043): Determine if the this compound waste leaches any of the 40 specific contaminants identified by the EPA at concentrations equal to or greater than the regulatory limits. This is determined through the Toxicity Characteristic Leaching Procedure (TCLP).
If the this compound waste exhibits one or more of these characteristics, it must be managed as hazardous waste. If it does not, it can be disposed of as non-hazardous chemical waste, following institutional best practices.
Step 2: Segregation and Collection
Proper segregation of waste is critical.
-
Hazardous this compound Waste: If determined to be hazardous, collect the waste in a designated, properly labeled, leak-proof container. The container should be marked with the words "Hazardous Waste" and a description of the contents.
-
Non-Hazardous this compound Waste: If not hazardous, collect in a separate, clearly labeled container for chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as personal protective equipment (PPE), weigh boats, and pipette tips, should be collected in a designated container for solid chemical waste.
Step 3: Storage
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure that incompatible wastes are not stored together.
Step 4: Disposal
Arrange for the pickup and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data for Disposal Methods
High-temperature incineration is the recommended method for the final disposal of this compound waste, as it ensures the complete destruction of the active pharmaceutical ingredient.
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | 850°C - 1200°C | Ensures complete combustion and destruction of the organic molecule. |
| Pyrolysis Temperature for Penicillin Residue | 200°C - 500°C | Temperature range for significant decomposition of organic matter in penicillin bacterial residue. |
Experimental Protocols
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound laboratory disposal workflow.
Essential Safety and Handling Protocols for Pheneticillin
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pheneticillin. Adherence to these procedural guidelines is paramount to ensure a safe laboratory environment and prevent occupational exposure. This compound belongs to the penicillin class of antibiotics, which are known sensitizers and can cause allergic reactions in susceptible individuals.
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, data for related penicillin compounds provide guidance. For Penicillin G Potassium, an Occupational Exposure Band (OEB) of 2 is assigned, which corresponds to a control exposure range of 100 µg/m³ to < 1000 µg/m³.[1] It is prudent to handle this compound with the assumption of a similar exposure potential.
| Parameter | Value | Compound Analogue |
| Occupational Exposure Band (OEB) | 2 | Penicillin G Potassium |
| Control Exposure Range | 100 µg/m³ to < 1000 µg/m³ | Penicillin G Potassium |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize the risk of exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Wear two pairs of powder-free disposable gloves (e.g., nitrile).[2][3] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. Powder-free gloves are recommended to avoid aerosolization of the drug.[3] |
| Eye Protection | Chemical safety goggles or a face shield.[2][4][5] | Protects eyes from splashes and airborne particles. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2][6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used when handling the powder outside of a ventilated enclosure or when there is a risk of aerosol generation.[2][4] | Minimizes the risk of inhalation, which can lead to respiratory sensitization and allergic reactions. |
Operational Plan: Handling this compound
A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following step-by-step guidance and accompanying diagram detail the procedural flow from preparation to disposal.
Experimental Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated containment enclosure.
-
Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, before commencing work.
-
Don the required PPE as specified in the table above.
-
-
Handling:
-
Perform all manipulations of this compound powder, such as weighing and aliquoting, within the designated ventilated enclosure to minimize inhalation risk.[1]
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder and avoid generating dust.[1]
-
When preparing solutions, slowly add the solvent to the this compound powder to prevent splashing.
-
Ensure all containers are clearly labeled with the chemical name, concentration, preparation date, and user's initials.
-
-
Cleanup and Disposal:
-
Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent after use.
-
Remove PPE in the correct order to avoid self-contamination (e.g., remove gloves last).
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, gowns, weighing paper, and empty vials, must be collected in a designated, sealed hazardous waste container.[1]
-
Liquid Waste: Stock solutions of this compound should be considered hazardous chemical waste and collected in an approved, sealed container for chemical waste disposal.[7] Do not pour antibiotic solutions down the drain.
-
Decontamination: Follow your institution's established guidelines for the disposal of hazardous chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Logical Relationship of Hazards and Responses
The following diagram illustrates the relationship between potential exposure routes, the associated hazards of this compound, and the appropriate initial response actions.
Caption: Logical relationship between exposure routes, hazards, and initial response for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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